Product packaging for Bis-PEG29-acid(Cat. No.:)

Bis-PEG29-acid

Cat. No.: B8006529
M. Wt: 1395.6 g/mol
InChI Key: RYXMGPQNMMETFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG29-acid is a useful research compound. Its molecular formula is C62H122O33 and its molecular weight is 1395.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H122O33 B8006529 Bis-PEG29-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H122O33/c63-61(64)1-3-67-5-7-69-9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-70-8-6-68-4-2-62(65)66/h1-60H2,(H,63,64)(H,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMGPQNMMETFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H122O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG29-acid: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-PEG29-acid is a discrete polyethylene glycol (dPEG®) derivative that functions as a homobifunctional crosslinker. Characterized by a chain of 29 ethylene glycol units flanked by terminal carboxylic acid groups, this molecule offers a strategic tool for the covalent conjugation of biomolecules. Its principal applications lie in the innovative fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves to bridge targeting moieties with therapeutic payloads or E3 ligase ligands, respectively. The hydrophilic nature of the PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates, mitigating aggregation and reducing immunogenicity. This guide provides a comprehensive overview of the physicochemical properties, reaction mechanisms, and applications of this compound, supported by experimental protocols and data presentation to facilitate its integration into drug development workflows.

Physicochemical Properties

This compound is a well-defined compound with consistent physical and chemical characteristics, crucial for reproducible bioconjugation.

PropertyValueSource
Molecular Weight 1395.61 g/mol [1]
Chemical Formula C62H122O33[1]
Purity Typically ≥95%[2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents[3][4]
Functional Groups Two terminal carboxylic acids (-COOH)

Core Applications in Drug Development

The architecture of this compound makes it a versatile tool in the targeted delivery of therapeutics.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, this compound can be utilized to link a monoclonal antibody to a cytotoxic payload. The PEG spacer improves the solubility and stability of the ADC, and the defined length of the linker can influence the steric hindrance and accessibility of the payload.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.

Chemical Reactivity and Experimental Protocols

The terminal carboxylic acid groups of this compound are readily reactive with primary and secondary amines to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry.

General Amide Coupling Protocol (EDC/NHS Chemistry)

This protocol outlines the general steps for conjugating an amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 10 mg/mL each.

    • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound (NHS-ester) to the amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate from unreacted molecules and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect fractions and analyze for the presence of the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of a this compound Conjugate

The following diagram illustrates a typical workflow for the synthesis and purification of a bioconjugate using this compound.

G cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification A This compound C Activated this compound (NHS-ester) A->C Incubate 15-30 min B EDC, NHS in Activation Buffer B->C E Conjugate C->E Incubate 2h - overnight D Amine-containing Molecule in Coupling Buffer D->E G Quenched Reaction Mixture E->G F Quenching Buffer F->G H Size-Exclusion Chromatography G->H I Purified Conjugate H->I

Caption: A generalized workflow for the synthesis of a bioconjugate using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC, a process in which this compound can serve as the linker.

G cluster_cellular_environment Cellular Environment A PROTAC D Ternary Complex (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated Target Protein D->F Ubiquitination E Ubiquitin E->F G Proteasome F->G Recognition H Degraded Protein (Amino Acids) G->H Degradation

Caption: The mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Conclusion

This compound is a valuable and versatile tool for researchers and drug developers. Its well-defined structure, hydrophilicity, and bifunctional nature enable the precise and efficient construction of complex biomolecules for targeted therapies. The ability to enhance the solubility and pharmacokinetic properties of conjugates makes it a key component in the development of next-generation ADCs and PROTACs. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for the successful application of this compound in innovative drug discovery and development programs.

References

A Technical Guide to Bis-PEG29-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG29-acid, a homobifunctional crosslinker integral to advancements in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, molecular properties, and the fundamental reaction mechanisms governing its application. A detailed, representative experimental protocol for bioconjugation is provided, alongside workflow diagrams to visually articulate the experimental and conceptual frameworks of its use.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by two terminal carboxylic acid groups. The long, hydrophilic PEG spacer, consisting of 29 ethylene glycol units, imparts increased aqueous solubility to the molecules it crosslinks.[1][2][3] This property is particularly advantageous in biological systems, where maintaining the solubility of conjugated molecules is crucial for their function.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C62H122O33[4][5]
Molecular Weight ~1395.61 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water and most organic solvents
SMILES Code O=C(O)CCO...CCOCCC(O)=O (abbreviated)

Mechanism of Action and Key Applications

The utility of this compound lies in its two terminal carboxylic acid functional groups. These groups can react with primary or secondary amines to form stable amide bonds. This reaction, however, is not spontaneous and requires the presence of a coupling agent to "activate" the carboxylic acid.

Commonly used coupling agents include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

This reactivity makes this compound an ideal homobifunctional crosslinker for conjugating two amine-containing molecules. One of its most significant applications is in the synthesis of PROTACs. PROTACs are chimeric molecules that typically consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker like this compound. By bringing the target protein in proximity to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocol: General Amide Coupling Reaction

This section provides a detailed methodology for a general amide coupling reaction using this compound and a generic amine-containing molecule (Molecule-NH2) in the presence of EDC and N-hydroxysuccinimide (NHS) to enhance efficiency.

Materials:

  • This compound

  • Molecule-NH2 (e.g., an amine-functionalized protein, peptide, or small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for biomolecules)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Dissolve Molecule-NH2 in the appropriate reaction buffer. The concentration will depend on the specific molecule.

    • Prepare fresh solutions of EDC (e.g., 100 mM in anhydrous DMF/DMSO or water) and NHS (e.g., 100 mM in anhydrous DMF/DMSO or water).

  • Activation of Carboxylic Acids:

    • In a reaction vessel, add the dissolved this compound.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS relative to the carboxylic acid groups of this compound.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms a more stable NHS-ester intermediate, which will then react with the amine.

  • Conjugation Reaction:

    • Add the amine-containing molecule (Molecule-NH2) to the activated this compound solution. A slight molar excess of the amine may be used to drive the reaction to completion if forming a symmetric conjugate. For sequential conjugations, stoichiometry must be carefully controlled.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. Reaction conditions may need to be optimized for specific molecules.

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the resulting conjugate using an appropriate chromatographic technique (e.g., RP-HPLC for small molecules, SEC for proteins) to remove unreacted starting materials and byproducts.

    • Analyze the purified conjugate using techniques such as Mass Spectrometry to confirm the molecular weight and SDS-PAGE for protein conjugates to verify the size shift.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow for Bioconjugation

This diagram outlines the step-by-step process for conjugating an amine-containing molecule to this compound.

G A 1. Reagent Preparation - Dissolve this compound - Dissolve Molecule-NH2 - Prepare EDC/NHS solutions B 2. Activation of Carboxylic Acids - Mix this compound, EDC, and NHS - Incubate for 15-30 min at RT A->B Activation C 3. Conjugation Reaction - Add Molecule-NH2 to activated linker - Incubate for 2-4 hours at RT B->C Conjugation D 4. Quenching the Reaction - Add hydroxylamine or Tris buffer - Incubate for 15-30 min C->D Quenching E 5. Purification and Analysis - Purify via HPLC or SEC - Analyze via Mass Spec or SDS-PAGE D->E Final Product

Caption: A flowchart of the experimental protocol for amide bond formation.

Conceptual Pathway of a PROTAC

This diagram illustrates the logical relationship and mechanism of action for a PROTAC synthesized using a linker like this compound.

G cluster_0 PROTAC Action cluster_1 Cellular Machinery A Target Protein B PROTAC A->B binds to D Ternary Complex (Target-PROTAC-E3) B->D forms C E3 Ubiquitin Ligase C->B binds to E Ubiquitination of Target Protein D->E leads to F Proteasomal Degradation E->F results in

Caption: The mechanism of action for a PROTAC molecule.

References

The Strategic Role of Bis-PEG29-acid in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This is achieved through the recruitment of the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not a passive spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This guide focuses on the role of a specific, long-chain polyethylene glycol (PEG) linker, Bis-PEG29-acid , in PROTAC design. Its unique properties make it a valuable tool for optimizing the performance of these targeted protein degraders.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.

  • Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Physicochemical Properties and Role of this compound

This compound is a homobifunctional linker characterized by a long polyethylene glycol chain with a carboxylic acid group at each terminus. The "29" in its name refers to the 29 repeating ethylene glycol units.

Key Properties and Their Significance in PROTAC Design:

  • Hydrophilicity: The long PEG chain imparts significant hydrophilicity to the PROTAC molecule.[1] This is a crucial advantage as many potent warheads and E3 ligase ligands are hydrophobic, leading to poor aqueous solubility of the final PROTAC.[] Improved solubility enhances the developability of the PROTAC as a therapeutic agent.

  • Flexibility and Length: The extended and flexible nature of the PEG chain provides the necessary conformational freedom for the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[3] This is particularly important when the binding sites on the POI and E3 ligase are sterically demanding.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the potential for immunogenicity and non-specific binding of the PROTAC molecule.

  • Conjugation Chemistry: The terminal carboxylic acid groups of this compound can be readily conjugated to primary or secondary amines on the warhead and E3 ligase ligand through amide bond formation.[4][5] This is a robust and widely used bioconjugation strategy, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Quantitative Data on the Impact of Long-Chain PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, studies on PROTACs with long-chain PEG linkers provide valuable insights into the impact of linker length on degradation efficiency. The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC Target Linker Type/Length E3 Ligase DC50 (nM) Dmax (%) Reference
TBK1Alkyl/Ether (21 atoms)VHL396
TBK1Alkyl/Ether (29 atoms)VHL29276
BRD4PEG (4-5 units)CRBN< 500>90
BTKPEG (≥ 4 units)CRBNPotent Degradation>85
BTKNon-covalent, PEG6 linkerCRBN2.297

Key Observations:

  • Optimal Linker Length: The data for TBK1-targeting PROTACs demonstrates that there is an optimal linker length for maximal efficacy. While a 21-atom linker showed high potency, increasing the length to 29 atoms led to a significant decrease in both DC50 and Dmax.

  • Target-Dependence: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. For BTK, longer PEG linkers (≥ 4 units) were found to be more effective.

  • Potency with Long Linkers: The example of the BTK degrader with a PEG6 linker (NC-1) showcases that long-chain PEG linkers can lead to highly potent PROTACs with DC50 values in the low nanomolar range and near-complete target degradation.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a hetero-bifunctional PROTAC using this compound.

Materials:

  • POI ligand with a free amine group

  • E3 ligase ligand with a free amine group

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC system, silica gel)

Procedure:

  • Step 1: Synthesis of the Linker-Ligand 1 Intermediate

    • Dissolve the POI ligand (1 equivalent) and a large excess of this compound (e.g., 5-10 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-substituted linker-ligand intermediate by reverse-phase HPLC. The large excess of the linker is used to minimize the formation of the di-substituted product.

  • Step 2: Synthesis of the Final PROTAC

    • Dissolve the purified linker-POI ligand intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.3 equivalents), HOBt (1.3 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Western Blotting for PROTAC-induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assay Cellular Degradation Assay cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Synthesis Chemical Synthesis of PROTAC Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Analysis Purification->Characterization PROTAC_Treatment PROTAC Treatment (Dose-Response) Characterization->PROTAC_Treatment Cell_Culture Cell Culture & Plating Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis BCA_Assay Protein Quantification (BCA) Cell_Lysis->BCA_Assay SDS_PAGE SDS-PAGE BCA_Assay->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Densitometry Densitometry & Normalization Detection->Densitometry DC50_Dmax DC50 & Dmax Calculation Densitometry->DC50_Dmax

A generalized experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound represents a valuable and versatile linker for the design and synthesis of PROTACs. Its long, hydrophilic, and flexible nature can significantly improve the physicochemical properties of the resulting degrader molecules, enhancing their solubility and potentially their cell permeability. The terminal carboxylic acid groups provide a straightforward and reliable handle for conjugation to both the warhead and E3 ligase ligands. While the optimal linker length is target-dependent, the available data on long-chain PEG linkers suggest that they can be instrumental in achieving high-potency and high-efficacy protein degradation. The experimental protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel PROTACs incorporating this compound and other long-chain PEG linkers, paving the way for the development of next-generation targeted protein degradation therapeutics.

References

Bis-PEG29-acid Hydrophilic Spacer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the Bis-PEG29-acid hydrophilic spacer. This homobifunctional linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) where precise control over molecular architecture and physicochemical properties is paramount.

Core Properties of this compound

This compound is a discrete polyethylene glycol (dPEG®) derivative characterized by a chain of 29 ethylene glycol units flanked by two terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity, flexibility, and defined length, making it an effective spacer for linking two molecular entities.

Physicochemical Characteristics

The defining features of this compound are its ability to enhance the aqueous solubility of conjugated molecules and to provide a flexible, extended linkage between them.[1][2] The terminal carboxylic acids can be reacted with primary or secondary amines in the presence of activating agents to form stable amide bonds.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name α,ω-Bis-carboxy-poly(ethylene glycol)[2]
Molecular Formula C62H122O33[4]
Molecular Weight 1395.61 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous oilGeneric PEG property
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF). Quantitative solubility data is not readily available.
Spacer Length Approximately 108 Å (estimated)¹Calculation
Functional Groups 2 x Carboxylic Acid (-COOH)

¹The spacer length is an estimation based on the extended conformation of the 29-unit ethylene glycol chain, with each unit contributing approximately 3.5 Å and additional length from the terminal functional groups. The actual end-to-end distance in solution will vary due to the flexibility of the PEG chain.

Stability and Storage

PEG-based molecules are generally stable under standard laboratory conditions. However, the ether linkages in the PEG backbone can be susceptible to oxidative degradation over long periods, especially when exposed to heat, light, and oxygen. The terminal carboxylic acid groups are stable, but the molecule should be stored under recommended conditions, typically at -20°C, to ensure long-term integrity. Hydrolysis of the ester bonds that may be formed during conjugation is pH-dependent, with increased rates at both acidic and basic pH.

Role in Drug Development and Bioconjugation

The unique properties of the this compound spacer make it a valuable component in the design of advanced therapeutics.

Enhancing Solubility and Pharmacokinetics

A primary application of PEG linkers is to improve the solubility of hydrophobic molecules, such as many potent small-molecule drugs. By conjugating a hydrophobic drug to a hydrophilic PEG spacer, the overall aqueous solubility of the resulting conjugate is increased, which can improve its handling, formulation, and pharmacokinetic profile. The flexible PEG chain can also create a hydrodynamic shield around the conjugated molecule, potentially reducing renal clearance and protecting it from enzymatic degradation, thereby extending its circulation half-life.

Application in PROTACs

This compound is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC functions by forming a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker plays a crucial role in this process. Its length and flexibility are critical for allowing the two ligands to simultaneously bind to their respective proteins and for optimizing the geometry of the ternary complex for efficient ubiquitination. Flexible linkers like this compound can provide the necessary degrees of freedom for the formation of a stable and productive ternary complex. While some successful clinical candidates like ARV-110 and ARV-471 have utilized shorter, more rigid linkers, the optimal linker is target-dependent, and longer, flexible PEG linkers remain a key tool in PROTAC design.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (flexible linker) PROTAC->Ternary Binds POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release E1 E1 Activating Enzyme Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E2->Ternary Recruitment Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Recycled_PROTAC->PROTAC

Caption: Catalytic cycle of PROTAC-induced protein degradation.

Logical Workflow: Synthesis of a Heterodimeric Conjugate

This diagram outlines the logical steps for synthesizing a heterodimeric conjugate (e.g., a PROTAC) using a homobifunctional linker like this compound.

Heterodimer_Synthesis_Logic Logical Workflow for Heterodimer Synthesis Start Start Materials Linker This compound (HOOC-PEG-COOH) Start->Linker MolA Molecule A (with -NH2 group) Start->MolA MolB Molecule B (with -NH2 group) Start->MolB Step1 Step 1: First Conjugation Activate one -COOH group React with Molecule A Linker->Step1 MolA->Step1 Step2 Step 2: Second Conjugation Activate remaining -COOH React with Molecule B MolB->Step2 Intermediate Intermediate Product (A-NH-CO-PEG-COOH) Step1->Intermediate Purify1 Purification Intermediate->Purify1 Purify1->Step2 Final Final Heterodimeric Conjugate (A-NH-CO-PEG-CO-NH-B) Step2->Final Purify2 Final Purification Final->Purify2 End Characterized Product Purify2->End

Caption: Logical flow for sequential heterodimer synthesis.

Experimental Protocols

The following sections provide representative protocols for the use of this compound in bioconjugation. These are intended as a starting point, and optimization of molar ratios, reaction times, and purification methods will be necessary for specific applications.

General Two-Step Amide Coupling Protocol for Heterodimer Synthesis

This protocol describes the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) to this compound.

Materials:

  • This compound

  • Molecule A with a primary amine (e.g., POI ligand)

  • Molecule B with a primary amine (e.g., E3 ligase ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.0

  • Purification tools: Preparative HPLC (Reverse Phase), Dialysis or Size Exclusion Chromatography (SEC) columns.

Procedure:

Step 1: Synthesis of Mono-Substituted Intermediate (Molecule A-PEG-COOH)

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or water immediately before use.

  • Activation of this compound: Dissolve this compound (1 equivalent) in Reaction Buffer. Add EDC (1.1 equivalents) and NHS (1.1 equivalents). A slight molar excess of the PEG linker may be used to drive the reaction towards mono-substitution.

  • Incubation: Stir the reaction mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

  • First Conjugation: Dissolve Molecule A (0.8 equivalents) in Coupling Buffer. Add the solution of Molecule A to the activated PEG linker solution. Adjust the pH to 7.2-7.5 if necessary.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification of Intermediate: Purify the mono-substituted intermediate (Molecule A-PEG-COOH) from unreacted this compound, Molecule A, and reaction byproducts. Preparative reverse-phase HPLC is often the method of choice for this step. Characterize the purified intermediate by LC-MS to confirm its identity.

Step 2: Synthesis of Final Heterodimeric Conjugate (Molecule A-PEG-Molecule B)

  • Activation of Intermediate: Dissolve the purified and dried Molecule A-PEG-COOH intermediate (1 equivalent) in Reaction Buffer. Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents).

  • Incubation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the remaining carboxylic acid group.

  • Second Conjugation: Dissolve Molecule B (1.2 equivalents) in Coupling Buffer. Add the solution of Molecule B to the activated intermediate solution. Adjust the pH to 7.2-7.5.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Solution to stop the reaction.

  • Final Purification: Purify the final heterodimeric conjugate using an appropriate method such as preparative HPLC or SEC.

  • Characterization: Confirm the identity, purity, and integrity of the final product using analytical HPLC, LC-MS, and, if applicable, NMR.

Purification and Characterization

Table 2: Common Techniques for Purification and Characterization

TechniquePurposeKey Considerations
Reverse-Phase HPLC (RP-HPLC) Purification of intermediates and final product; Purity assessment.Excellent for separating molecules based on hydrophobicity. Gradient elution is typically required.
Size Exclusion Chromatography (SEC) Removal of small molecule reagents; Separation based on size.Useful for separating the larger conjugate from unreacted small molecules. May not resolve species of similar size.
Ion-Exchange Chromatography (IEX) Purification based on charge differences.Can be used to separate species with different numbers of acidic or basic groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight of intermediates and final product; Purity assessment.Essential for verifying the success of each conjugation step.
Nuclear Magnetic Resonance (NMR) Structural confirmation of the final conjugate.Provides detailed structural information, confirming the covalent linkages.

Conclusion

The this compound hydrophilic spacer is a versatile and powerful tool for researchers in drug development and the life sciences. Its defined length, flexibility, and ability to enhance solubility make it an ideal linker for constructing complex biomolecules, most notably PROTACs. By providing spatial separation and favorable physicochemical properties, it enables the rational design of novel therapeutics. The successful application of this linker requires careful consideration of reaction conditions and robust purification and analytical strategies to ensure the synthesis of well-defined and pure conjugates. This guide provides a foundational framework to aid researchers in the effective utilization of this valuable chemical tool.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Bis-PEG29-acid Bifunctionality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Bis-PEG29-acid, a homobifunctional crosslinker pivotal in the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its properties, detailed experimental protocols for its application, and visual representations of key biological pathways and experimental workflows.

Core Concepts: Understanding this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a chain of 29 ethylene glycol units flanked by a carboxylic acid group at each terminus. This symmetrical structure imparts it with homobifunctional reactivity, enabling the simultaneous or sequential conjugation of two molecules that possess primary amine groups.[1][2] The extensive, hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate in aqueous environments, a critical attribute for many biological applications.[1][3]

The primary mechanism of action involves the activation of the terminal carboxylic acid groups, most commonly using carbodiimide chemistry, to form a stable amide bond with primary amines on target molecules such as proteins, peptides, or small molecule drugs.[2]

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C62H122O33
Molecular Weight ~1395.6 g/mol
CAS Number 51178-68-8
Purity ≥95%
Appearance White to off-white solid or viscous oil-
Solubility Soluble in water and most organic solvents

Experimental Protocols

The following sections provide detailed methodologies for the activation of this compound and its subsequent conjugation to amine-containing molecules.

Activation of this compound using EDC/NHS Chemistry

This two-step protocol is widely used to activate the carboxylic acid groups of this compound to form a more stable amine-reactive NHS ester, minimizing undesirable side reactions.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Quenching Solution: 2-Mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add EDC (typically 1.2-1.5 molar excess over carboxylic acid groups).

    • Immediately add NHS or Sulfo-NHS (typically 1.2-1.5 molar excess over carboxylic acid groups).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC.

  • Proceed to Conjugation: The activated this compound (NHS ester) is now ready for conjugation to the amine-containing molecule. For optimal results, it is recommended to use the activated linker immediately.

General Protocol for Protein Conjugation

This protocol outlines the conjugation of the activated this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Activated this compound (from section 3.1)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer at a pH of 7.2-8.0 for efficient conjugation.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of linker to protein should be optimized based on the desired degree of labeling and the number of available amines on the protein. A common starting point is a 5-20 fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts to obtain the purified protein conjugate. Common methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from the smaller, unreacted linker.

    • Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecules from the protein conjugate solution.

Characterization of the Conjugate

The success of the conjugation can be assessed using various analytical techniques:

  • SDS-PAGE: An increase in the molecular weight of the protein band indicates successful conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of linker molecules attached.

  • HPLC (Reverse-Phase or Ion-Exchange): Can be used to assess the purity of the conjugate and separate different species with varying degrees of labeling.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC signaling pathway.

Experimental_Workflow cluster_1 Bioconjugation Experimental Workflow start Start activation 1. Activation of This compound (EDC/NHS) start->activation conjugation 2. Conjugation to Amine-containing Molecule activation->conjugation quenching 3. Quenching of Reaction conjugation->quenching purification 4. Purification of Conjugate (e.g., SEC) quenching->purification characterization 5. Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

Caption: A typical bioconjugation workflow.

Conclusion

This compound serves as a versatile and powerful tool for researchers in drug development and the life sciences. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the precise and efficient creation of novel bioconjugates with enhanced solubility and stability. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful application of this compound in a variety of research settings, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG29-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of proteins and other amine-containing biomolecules using Bis-PEG29-acid, a homobifunctional polyethylene glycol (PEG) linker. This linker is valuable for creating crosslinked conjugates, enhancing the solubility and stability of biomolecules, and as a flexible spacer arm in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Introduction to this compound Bioconjugation

This compound is a polyethylene glycol derivative featuring two terminal carboxylic acid groups.[1] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate.[1] For bioconjugation to primary amines, such as the lysine residues on a protein, the carboxylic acid groups must first be activated. A common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This two-step process (Figure 1) forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.

The use of a homobifunctional linker like this compound allows for the crosslinking of two different amine-containing molecules or the intramolecular crosslinking of a single molecule. The extended PEG29 spacer arm provides flexibility and can help to maintain the biological activity of the conjugated molecules by reducing steric hindrance.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the bioconjugation of a model protein with this compound.

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentRecommended SpecificationsStorage
This compound≥95% purity-20°C, desiccated
Protein of Interest (e.g., BSA, IgG)>95% purity, in amine-free buffer4°C or -80°C as recommended
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology grade-20°C, desiccated
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular biology gradeRoom Temperature (NHS), 4°C (Sulfo-NHS), desiccated
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.04°C
Conjugation BufferPhosphate-buffered saline (PBS), pH 7.2-7.5Room Temperature
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M GlycineRoom Temperature
Desalting ColumnsAppropriate molecular weight cutoff (MWCO) for the proteinRoom Temperature
Organic Solvent (for stock solutions)Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Room Temperature, desiccated

Experimental Workflow Diagram

Bioconjugation_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification & Analysis Reagent_Prep Reagent Preparation (Protein, Buffers, Linker) Activation Activation of this compound with EDC and NHS Reagent_Prep->Activation Add EDC/NHS to linker Conjugation Conjugation to Protein Activation->Conjugation Add activated linker to protein Quenching Quenching of Reaction Conjugation->Quenching Add quenching buffer Purification Purification of Conjugate Quenching->Purification Analysis Characterization Purification->Analysis

Caption: Experimental workflow for this compound bioconjugation.

Step-by-Step Protocol

2.3.1. Preparation of Reagents

  • Protein Solution: Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL. It is crucial that the buffer is free of primary amines (e.g., Tris, glycine).

  • This compound Stock Solution: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • EDC and NHS/Sulfo-NHS Stock Solutions: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS or Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Do not store these solutions for extended periods.

2.3.2. Activation of this compound

The activation of the carboxylic acid groups with EDC and NHS is most efficient at a pH of 4.5-7.2.

  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

  • Add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).

  • Incubate the activation reaction for 15-30 minutes at room temperature.

2.3.3. Conjugation to Protein

The reaction of the NHS-activated PEG with primary amines on the protein is most efficient at pH 7-8.

  • Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein will need to be optimized, but a starting point of a 10- to 50-fold molar excess of the linker is recommended.

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

2.3.4. Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

2.3.5. Purification of the Conjugate

It is essential to remove excess PEG reagent and reaction byproducts from the conjugated protein.

  • Size-Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight protein conjugate from the smaller, unreacted PEG linker and byproducts. Use a desalting column or a preparative SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin.

  • Dialysis: Dialysis can also be used to remove small molecule impurities, although it may be less efficient at completely removing all unreacted PEG.

Characterization of the Bioconjugate

After purification, it is crucial to characterize the conjugate to determine the extent of PEGylation and confirm its integrity.

Table 2: Characterization Methods for PEGylated Proteins

TechniqueInformation Provided
SDS-PAGE Visual confirmation of conjugation through a shift in molecular weight.
Size-Exclusion Chromatography (SEC) Assessment of purity and detection of aggregation.
Ion-Exchange Chromatography (IEX) Separation of species with different degrees of PEGylation.
Reverse-Phase HPLC (RP-HPLC) High-resolution separation for purity analysis.
Mass Spectrometry (ESI-MS, MALDI-TOF) Accurate molecular weight determination to confirm the degree of PEGylation and identify conjugation sites.
UV-Vis Spectroscopy Protein concentration determination.

Quantitative Data Summary

The efficiency of the bioconjugation reaction can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides a summary of typical reaction parameters that can be optimized for a successful conjugation.

Table 3: Summary of Reaction Parameters for Optimization

ParameterTypical RangeRationale
Molar Ratio (Linker:Protein) 10:1 to 50:1A molar excess of the linker drives the reaction towards conjugation. The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation.
Activation pH 6.0 - 7.2Optimal for EDC/NHS activation of carboxylic acids.
Conjugation pH 7.2 - 8.0Favors the reaction of NHS esters with unprotonated primary amines.
Reaction Time 2 - 16 hoursLonger reaction times may increase conjugation efficiency but also risk protein degradation.
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize protein degradation during longer incubation times.

Logical Relationships in the Bioconjugation Process

The following diagram illustrates the key chemical transformations and logical flow of the this compound bioconjugation process.

Conjugation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PEG_Acid This compound (-COOH) Activated_PEG Activated Bis-PEG29-NHS Ester PEG_Acid->Activated_PEG Activation (pH 6.0-7.2) Protein Protein (-NH2) Conjugate Protein-PEG-Protein Conjugate (Amide Bond) Protein->Conjugate EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->Conjugate Aminolysis (pH 7.2-8.0)

Caption: Chemical transformations in this compound bioconjugation.

Conclusion

The protocol described in these application notes provides a robust starting point for the successful bioconjugation of proteins and other biomolecules using this compound. Researchers should note that the optimal reaction conditions, particularly the molar ratio of linker to protein, may need to be determined empirically for each specific application to achieve the desired degree of PEGylation and to maintain the biological activity of the conjugated molecule. The provided characterization methods are essential for verifying the successful formation of the desired conjugate and for ensuring its purity.

References

Application Notes and Protocols for EDC/NHS Coupling with Bis-PEG29-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2][3] This method is instrumental in bioconjugation for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to surface modification of biomaterials.[4][5] The use of a homobifunctional polyethylene glycol (PEG) linker, such as Bis-PEG29-acid, in this process offers significant advantages. The long, hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.

This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and spacer length, which provides greater precision in bioconjugation applications compared to polydisperse PEG reagents. Its two terminal carboxylic acid groups allow for the crosslinking of two amine-containing molecules. The reaction proceeds in two steps: first, the activation of the carboxyl groups on the this compound with EDC and NHS to form a more stable amine-reactive NHS ester. Second, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.

Principle of the Reaction

The EDC/NHS coupling chemistry involves the following key steps:

  • Activation of Carboxylic Acid: EDC reacts with a carboxyl group on the this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: The addition of NHS allows it to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This conversion is crucial as it increases the efficiency of the coupling reaction and allows for a two-step procedure.

  • Amine Coupling: The NHS ester readily reacts with a primary amine (-NH₂) on a target biomolecule (e.g., protein, peptide, antibody) to form a stable amide bond, with the release of NHS.

This two-step process is advantageous as it allows for the activation of the crosslinker separately before introducing the amine-containing biomolecule, which can help to minimize unwanted side reactions such as intramolecular crosslinking of the biomolecule if it also contains carboxyl groups.

Key Reaction Parameters

The success of the EDC/NHS coupling reaction is highly dependent on several factors that must be optimized to maximize conjugation efficiency and minimize side reactions.

ParameterRecommended ConditionsRationale
pH Activation: 4.5 - 6.0. Conjugation: 7.2 - 8.5The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent reaction of the NHS ester with primary amines is favored at a slightly basic pH (7.2-8.5) where the amine is deprotonated and thus more nucleophilic.
Buffer Type Activation: MES. Conjugation: PBS, HEPES, BorateBuffers containing primary amines (e.g., Tris, Glycine) or carboxylates should be avoided as they will compete in the reaction. MES (2-(N-morpholino)ethanesulfonic acid) is a suitable buffer for the activation step, while phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used for the conjugation step.
Molar Ratios EDC:NHS:Carboxyl > 1:1:1A molar excess of EDC and NHS over the carboxylic acid groups of this compound is generally recommended to drive the activation reaction to completion. The optimal ratios should be determined empirically for each specific application.
Temperature Room Temperature or 4°CThe reaction is typically carried out at room temperature for a few hours or overnight at 4°C to minimize degradation of sensitive biomolecules.
Concentration As high as solubility permitsHigher concentrations of reactants can lead to more efficient coupling. However, care must be taken to avoid precipitation of the biomolecules or reagents.

Experimental Protocols

The following are generalized protocols for the EDC/NHS coupling of this compound to amine-containing molecules. These should be optimized for your specific application.

Protocol 1: Two-Step Aqueous Conjugation

This protocol is ideal when the amine-containing molecule also possesses carboxyl groups, as it minimizes the risk of self-polymerization.

Materials:

  • This compound

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Amine-containing molecule (e.g., protein, peptide)

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.

  • Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar excess of EDC and NHS is recommended (e.g., a 1:2:5 molar ratio of this compound:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Amine-Containing Molecule

  • Immediately after activation, the activated this compound can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Conjugation Buffer.

  • Dissolve the amine-containing molecule in Conjugation Buffer.

  • Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application (a starting point could be a 10 to 20-fold molar excess of the linker).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: One-Pot Aqueous Conjugation

This protocol is simpler and can be used when the amine-containing molecule does not have reactive carboxyl groups.

Materials:

  • This compound

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Amine-containing molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting columns

Procedure:

  • Dissolve the amine-containing molecule and this compound in the Conjugation Buffer.

  • Add EDC and NHS to the reaction mixture. The molar ratios of this compound to the amine-containing molecule and the coupling reagents should be optimized.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature.

  • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography.

Characterization of Conjugates

The successful conjugation and the purity of the final product should be confirmed using appropriate analytical techniques.

Analytical TechniqueInformation Provided
SDS-PAGE A shift in the molecular weight of a protein after conjugation indicates successful coupling.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the exact molecular weight of the conjugate, allowing for the determination of the number of crosslinkers attached to the biomolecule.
HPLC (Size-Exclusion or Reverse-Phase) Can be used to separate the conjugate from unreacted molecules and to assess the purity of the final product.
UV-Vis Spectroscopy Can be used to quantify the concentration of the protein and, if the crosslinker or other conjugated molecule has a chromophore, the degree of labeling.

Quantitative Data Summary

The following tables provide representative data for EDC/NHS coupling reactions. The exact values for this compound will need to be determined empirically.

Table 1: Representative Molar Ratios for Activation and Conjugation

ReactantMolar Ratio (Linker:Reagent)Purpose
EDC1:2 - 1:10Activation of carboxyl groups
NHS/Sulfo-NHS1:2.5 - 1:5Stabilization of the activated intermediate
Amine-Molecule1:1 - 1:20 (Linker:Molecule)Optimization of conjugation efficiency

Table 2: Representative Reaction Conditions and Outcomes

ParameterCondition 1Condition 2Condition 3
pH (Activation) 5.56.05.0
pH (Conjugation) 7.58.07.2
Temperature (°C) 25425
Reaction Time (h) 2124
Molar Excess of Linker 10x20x5x
Expected Yield ModerateHighLow to Moderate

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed) - Incorrect pH - Competing nucleophiles in the buffer - Insufficient molar excess of the linker- Use fresh, high-quality EDC and NHS. - Verify the pH of the reaction buffers. - Use amine-free and carboxylate-free buffers. - Increase the molar excess of the activated this compound.
Precipitation during reaction - Poor solubility of reactants or products - Protein denaturation- Ensure all components are fully dissolved before mixing. - Perform the reaction at a lower concentration. - Optimize the buffer composition and pH.
High Polydispersity of Conjugate - Uncontrolled reaction conditions - Multiple reactive sites on the biomolecule- Precisely control reaction time, temperature, and pH. - Consider site-specific conjugation methods if homogeneity is critical.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl This compound (-COOH) O-Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O-Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O-Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine on Biomolecule (-NH2)

Caption: EDC/NHS reaction mechanism for amine conjugation.

Experimental_Workflow Start Start Prepare_Reagents Prepare this compound, Buffers, EDC, and NHS solutions Start->Prepare_Reagents Activate_PEG Activate this compound with EDC and NHS in Activation Buffer Prepare_Reagents->Activate_PEG Optional_Purify Optional: Purify activated linker (Desalting Column) Activate_PEG->Optional_Purify Prepare_Biomolecule Prepare Amine-Containing Biomolecule in Conjugation Buffer Activate_PEG->Prepare_Biomolecule No Optional_Purify->Prepare_Biomolecule Yes Conjugate Mix Activated Linker and Biomolecule Prepare_Biomolecule->Conjugate Incubate Incubate (2h @ RT or overnight @ 4°C) Conjugate->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify_Conjugate Purify Final Conjugate (e.g., SEC, Dialysis) Quench->Purify_Conjugate Characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify_Conjugate->Characterize End End Characterize->End

Caption: Experimental workflow for two-step conjugation.

References

Application Notes and Protocols for PROTAC Synthesis Using Bis-PEG29-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Bis-PEG29-acid as a flexible, hydrophilic linker. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The modular design of PROTACs, which includes a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, enables the systematic optimization of their pharmacological properties. This compound, a long-chain polyethylene glycol (PEG) derivative with terminal carboxylic acid groups, is a valuable tool in PROTAC design for enhancing solubility and providing optimal spatial orientation between the two ligands.

Overview of PROTAC Technology and the Role of this compound

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[1] This polyubiquitination marks the target protein for degradation by the 26S proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex.

This compound is a homobifunctional PEG linker. Its key features and advantages in PROTAC synthesis include:

  • Enhanced Solubility : The hydrophilic nature of the long PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds.[2][3]

  • Flexibility and Length : The extended and flexible nature of the PEG29 chain allows for the necessary conformational adjustments to achieve a productive ternary complex formation, which is often difficult to predict and requires empirical optimization.[4]

  • Homobifunctional Nature : The two terminal carboxylic acid groups allow for the sequential or convergent coupling of amine-functionalized POI and E3 ligase ligands through robust amide bond formation.[5]

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs hijack the endogenous ubiquitin-proteasome system to induce targeted protein degradation. The following diagram illustrates this pathway.

Ubiquitin_Proteasome_System Figure 1: The Ubiquitin-Proteasome System (UPS) Hijacked by PROTACs cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation cluster_degradation Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->E3 Recruits PROTAC->POI Binds PROTAC->PROTAC PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Ub Ub Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Figure 1: The Ubiquitin-Proteasome System (UPS) Hijacked by PROTACs.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. The general workflow involves the synthesis or acquisition of the POI and E3 ligase ligands with appropriate functional handles (typically a primary or secondary amine), followed by sequential amide coupling to the dicarboxylic acid linker.

PROTAC_Synthesis_Workflow Figure 2: General Experimental Workflow for PROTAC Synthesis Start Start: Design PROTAC Ligand_Prep Prepare Amine-Functionalized Ligands (POI Ligand-NH2 & E3 Ligand-NH-Boc) Start->Ligand_Prep First_Coupling Step 1: First Amide Coupling (POI-NH2 + this compound) Ligand_Prep->First_Coupling Intermediate_Purification Purification of Intermediate (e.g., Flash Chromatography) First_Coupling->Intermediate_Purification Second_Coupling Step 2: Second Amide Coupling (Intermediate + E3 Ligand-NH2) Intermediate_Purification->Second_Coupling Final_Purification Final Purification (Preparative HPLC) Second_Coupling->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization Biological_Eval Biological Evaluation (e.g., Western Blot, DC50) Characterization->Biological_Eval End End: Active PROTAC Biological_Eval->End

Caption: Figure 2: General Experimental Workflow for PROTAC Synthesis.

Detailed Experimental Protocols

This section provides a hypothetical, yet representative, protocol for the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 ligand JQ1 and the Cereblon E3 ligase ligand pomalidomide.

4.1. Synthesis of Amine-Functionalized Ligands

  • JQ1-NH2 : Synthesis of an amine-functionalized JQ1 derivative is required. This can be achieved by modifying published procedures to incorporate a linker with a terminal amine group.

  • Pomalidomide-NH2 : Pomalidomide can be functionalized with an amine-containing linker, for instance, at the C4 position of the phthalimide ring via nucleophilic aromatic substitution.

4.2. Sequential Amide Coupling Protocol

Step 1: Synthesis of JQ1-PEG29-acid Intermediate

This step involves the coupling of one of the carboxylic acid groups of this compound with the amine-functionalized JQ1 ligand.

  • Dissolution : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation : Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling : Add a solution of JQ1-NH2 (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction : Stir the reaction at room temperature overnight.

  • Monitoring : Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate.

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the JQ1-PEG29-acid intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG29-Pomalidomide)

This step couples the remaining carboxylic acid of the intermediate with the amine-functionalized pomalidomide ligand.

  • Dissolution : In a dry round-bottom flask under an inert atmosphere, dissolve the JQ1-PEG29-acid intermediate (1.0 eq) in anhydrous DMF.

  • Activation : Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling : Add a solution of Pomalidomide-NH2 (1.2 eq) in anhydrous DMF.

  • Reaction : Stir the reaction at room temperature for 4-6 hours.

  • Monitoring : Monitor the reaction progress by LC-MS.

  • Work-up : Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the final PROTAC by preparative HPLC to obtain the desired product.

Quantitative Data Summary

The following table provides an example of the quantitative data that should be recorded during the synthesis of a PROTAC. The values are illustrative and based on typical yields for similar reactions.

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
JQ1-NH2~500501.2->98%
This compound1395.611161.0->95%
Pomalidomide-NH2~350351.2->98%
Intermediate 1~1878--70>95%
Final PROTAC~2210--65>99%

Characterization and Quality Control

  • LC-MS : Liquid Chromatography-Mass Spectrometry should be used to monitor reaction progress and confirm the molecular weight of the intermediates and the final product.

  • NMR : Nuclear Magnetic Resonance (¹H and ¹³C) spectroscopy should be used to confirm the structure of the final PROTAC and key intermediates.

  • Preparative HPLC : High-Performance Liquid Chromatography is the standard method for the final purification of PROTACs to achieve high purity (>95%) required for biological assays.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its hydrophilic and flexible nature can impart favorable physicochemical properties to the final molecule, potentially leading to improved cell permeability and in vivo efficacy. The provided protocols offer a general framework for the synthesis of PROTACs using this linker. Researchers should note that reaction conditions, purification methods, and yields may need to be optimized for different POI and E3 ligase ligands.

References

Application Notes and Protocols for Bis-PEG29-acid in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the effective dissolution and application of Bis-PEG29-acid in various experimental settings, including bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Product Information and Properties

This compound is a homobifunctional polyethylene glycol (PEG) linker. It possesses two terminal carboxylic acid groups, making it an ideal tool for crosslinking molecules containing primary amine groups. The long, hydrophilic PEG29 spacer arm enhances the solubility of the resulting conjugate in aqueous media and provides spatial separation between the conjugated molecules.[1][2][3]

Chemical Structure: HOOC-(CH₂CH₂O)₂₉-CH₂COOH

Molecular Weight: Approximately 1395.6 g/mol

Appearance: White to off-white solid

Solubility and Storage

SolventExpected SolubilityNotes
Water (hot)>10 mg/mLSolubility of high molecular weight PEGs in water increases with temperature.
Chloroform>10 mg/mLA common organic solvent for dissolving PEG compounds.
Dichloromethane (DCM)SolubleFrequently used in organic synthesis with PEG linkers.
Dimethylformamide (DMF)>10 mg/mLA suitable solvent for creating stock solutions.[4][5]
Dimethyl sulfoxide (DMSO)SolubleAnother excellent solvent for preparing concentrated stock solutions.
EthanolSoluble

Storage: Upon receipt, it is recommended to store this compound desiccated at -20°C. To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening. For long-term storage of stock solutions, it is advisable to keep them under an inert gas like argon or nitrogen and store at -20°C.

Experimental Protocols

Preparation of a Stock Solution

Due to the often waxy or low-melting nature of high molecular weight PEGs, it is more practical to work with a stock solution.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Syringe with a non-coring needle

Procedure:

  • Allow the vial of this compound to warm to room temperature.

  • Under a fume hood, add a calculated volume of anhydrous DMF or DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mg/mL).

  • Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • For storage, cap the vial tightly, purge with an inert gas if possible, and store at -20°C.

Protocol for Bioconjugation to an Amine-Containing Molecule (e.g., Protein) using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on this compound with EDC and NHS to form a more stable amine-reactive NHS ester, which then readily reacts with primary amines on a target molecule.

Materials:

  • This compound stock solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as borate or carbonate buffer.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Amine-containing molecule (e.g., protein) in Coupling Buffer

  • Desalting column or dialysis equipment for purification

Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification dissolve Dissolve this compound in DMF/DMSO activate Activate this compound with EDC and NHS in Activation Buffer dissolve->activate prep_protein Prepare Protein in Coupling Buffer conjugate React Activated PEG with Protein prep_protein->conjugate activate->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify

Caption: Workflow for EDC/NHS mediated bioconjugation.

Procedure:

  • Activation of this compound:

    • In a reaction vial, add the desired amount of this compound stock solution.

    • Dilute with Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. The activation reaction is most efficient at a pH of 4.5-7.2.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your protein solution in Coupling Buffer. The reaction with primary amines is most efficient at a pH of 7-8.

    • The molar ratio of activated linker to the protein should be optimized for the specific application. A starting point could be a 10-20 fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Purify the resulting conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess linker and byproducts.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). The linker connects a ligand that binds to the POI with a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for ubiquitination and subsequent proteasomal degradation.

Example Signaling Pathway: Degradation of BCR-ABL in Chronic Myeloid Leukemia (CML)

PROTACs have been developed to target the BCR-ABL fusion protein, an oncogenic kinase that drives CML. A common strategy involves using a ligand for the Von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway for BCR-ABL Degradation via a PROTAC

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_outcome Cellular Outcome PROTAC PROTAC (VHL Ligand-PEG-BCR-ABL Ligand) Ternary Ternary Complex (VHL-PROTAC-BCR-ABL) PROTAC->Ternary BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary->Ub_BCR_ABL Ubiquitination Ub Ubiquitin Ub->Ub_BCR_ABL Proteasome Proteasome Ub_BCR_ABL->Proteasome Degradation Degraded BCR-ABL (Peptides) Proteasome->Degradation Proliferation CML Cell Proliferation Degradation->Proliferation Inhibition Apoptosis Apoptosis Degradation->Apoptosis Induction

Caption: PROTAC-mediated degradation of BCR-ABL.

In this pathway, the PROTAC simultaneously binds to the BCR-ABL protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to the inhibition of CML cell proliferation and the induction of apoptosis. The long PEG linker, such as in this compound, can be crucial for spanning the distance between the two proteins and enabling efficient ternary complex formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, properly stored reagents.
Hydrolysis of NHS-esterPerform the conjugation step immediately after activation.
Incorrect buffer pHEnsure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Competing primary aminesUse amine-free buffers (e.g., PBS, Borate, Carbonate) for the reaction.
Aggregation of Conjugate High degree of labelingReduce the molar ratio of the PEG linker to the target molecule.
Hydrophobic interactionsInclude additives like arginine or Tween-20 in the buffer.
Difficulty Dissolving this compound Inappropriate solventUse anhydrous DMF or DMSO for stock solutions.
Low temperatureGentle warming can aid dissolution in aqueous solutions.

References

Application Notes and Protocols for Bis-PEG29-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-PEG29-acid, a homobifunctional polyethylene glycol (PEG) linker, for the covalent conjugation of amine-containing molecules such as proteins, peptides, and nanoparticles. This document outlines the fundamental chemistry, detailed experimental protocols, and key considerations for successful conjugation, purification, and analysis.

Introduction to this compound Conjugation

This compound is a hydrophilic crosslinker featuring a 29-unit polyethylene glycol spacer terminated at both ends with a carboxylic acid group.[1][2][3] This homobifunctional architecture allows for the covalent linkage of two amine-containing molecules through the formation of stable amide bonds. The conjugation chemistry typically employs a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency.[4][5]

The extensive, flexible, and hydrophilic PEG chain offers several advantages in bioconjugation:

  • Increased Solubility: The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic molecules.

  • Reduced Aggregation: The hydrophilic nature of PEG can prevent the aggregation of conjugated proteins or nanoparticles.

  • Reduced Immunogenicity: The PEG chain can shield epitopes on the surface of proteins, potentially reducing their immunogenicity.

  • Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.

Core Chemical Reaction

The conjugation of this compound to primary amines is a two-step process:

  • Activation of Carboxylic Acids: The terminal carboxylic acid groups of this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or sulfo-NHS converts the unstable O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine (e.g., from the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.

Experimental Protocols

This section provides detailed protocols for a typical two-step crosslinking reaction using this compound to conjugate two different amine-containing proteins (Protein A and Protein B).

Materials and Reagents
  • This compound

  • Protein A (to be conjugated)

  • Protein B (to be conjugated)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • Stir plate and stir bars

Step 1: Activation of this compound with EDC/NHS
  • Preparation of Reagents: Equilibrate EDC, NHS (or sulfo-NHS), and this compound to room temperature before opening the vials to prevent condensation of moisture. Prepare stock solutions of each reagent in an appropriate solvent (e.g., water or DMSO for EDC and NHS, and a suitable organic solvent like DMSO or DMF for this compound if necessary, followed by dilution in the reaction buffer).

  • Reaction Setup: In a reaction tube, dissolve this compound in Activation Buffer.

  • Activation: Add a molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the carboxylic acid groups of this compound.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Protein A
  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer. This step minimizes the risk of self-conjugation of Protein A.

  • Conjugation Reaction: Immediately add the activated and purified this compound to a solution of Protein A in Coupling Buffer. The optimal molar ratio of activated linker to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.

Step 3: Purification of the this compound-Protein A Conjugate
  • Removal of Excess Linker: Purify the reaction mixture using a desalting column or size-exclusion chromatography (SEC) to remove unreacted this compound and byproducts. The column should be equilibrated with the Coupling Buffer to be used in the next step.

Step 4: Conjugation to Protein B
  • Second Conjugation Reaction: Add Protein B to the purified this compound-Protein A conjugate solution. An equimolar amount of Protein B relative to Protein A is a good starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 5: Quenching and Final Purification
  • Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Final Purification: Purify the final crosslinked conjugate (Protein A-PEG29-Protein B) from unconjugated proteins and other reaction components. Size-exclusion chromatography (SEC) is often effective for separating the higher molecular weight crosslinked product from the individual proteins. Ion-exchange chromatography (IEX) can also be used if the isoelectric points of the conjugate and the starting proteins are sufficiently different.

Quantitative Data Summary

The optimal reaction conditions for this compound conjugation can vary depending on the specific molecules being conjugated. The following table summarizes key quantitative parameters that should be optimized for a successful conjugation.

ParameterRecommended RangeNotes
pH of Activation 4.5 - 6.0EDC/NHS chemistry is most efficient in this acidic pH range.
pH of Conjugation 7.0 - 8.0The reaction of NHS esters with primary amines is favored at this pH.
Molar Ratio (EDC:COOH) 2:1 to 10:1A molar excess of EDC is required to drive the activation reaction.
Molar Ratio (NHS:COOH) 5:1 to 20:1NHS is used in excess to improve the stability of the active intermediate.
Molar Ratio (Linker:Protein) 5:1 to 50:1This should be optimized to achieve the desired degree of conjugation and minimize self-conjugation.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester.
Reaction Time (Conjugation) 2 hours to overnightLonger reaction times may be required for less reactive amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis of the NHS ester.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the step-by-step experimental workflow for crosslinking two proteins (Protein A and Protein B) using this compound.

G cluster_0 Step 1: Activation cluster_1 Step 2: First Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Second Conjugation cluster_4 Step 5: Final Purification A This compound C Activated Bis-PEG29-NHS A->C Activation (pH 4.5-6.0) B EDC/NHS B->C E Protein A-PEG29-NHS C->E Conjugation (pH 7.0-8.0) D Protein A D->E F Purified Protein A-PEG29-NHS E->F Desalting/SEC H Protein A-PEG29-Protein B F->H Conjugation (pH 7.0-8.0) G Protein B G->H I Final Purified Conjugate H->I SEC/IEX

Caption: Workflow for two-step protein crosslinking with this compound.

Conceptual Signaling Pathway: Enhanced Drug Delivery via PEGylation

This diagram illustrates how PEGylation of a therapeutic protein can enhance its therapeutic efficacy by improving its pharmacokinetic properties and reducing its immunogenicity.

G cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Therapeutic Outcome A Therapeutic Protein C Rapid Clearance (Renal Filtration) A->C D Immune System Recognition (Opsonization) A->D B PEGylated Therapeutic Protein E Prolonged Circulation (Reduced Clearance) B->E F Immune Evasion ('Stealth' Effect) B->F G Reduced Efficacy C->G D->G H Enhanced Efficacy at Target Site E->H F->H

Caption: PEGylation enhances drug delivery by increasing circulation time.

References

Application Notes and Protocols for Bis-PEG29-acid Reactions: A Guide to Calculating Molar Excess

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG29-acid is a homobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development.[1][2][3][4] Its structure features a 29-unit PEG chain flanked by two terminal carboxylic acid groups. This configuration allows for the covalent attachment of two amine-containing molecules, making it an ideal spacer for creating complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The conjugation of this compound to primary amines is typically achieved through the formation of stable amide bonds, a reaction facilitated by the use of carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The efficiency of this conjugation is highly dependent on the molar ratio of the reactants. This document provides detailed protocols and guidance on calculating the optimal molar excess of this compound for successful conjugation reactions.

Principle of the Reaction

The conjugation of this compound to an amine-containing molecule (e.g., a peptide, protein, or small molecule ligand) is a two-step process:

  • Activation of Carboxylic Acids: The carboxylic acid groups on this compound are first activated by EDC to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: This intermediate readily reacts with a primary amine on the target molecule to form a stable amide bond. The addition of NHS stabilizes the intermediate by converting it to an amine-reactive NHS ester, which improves the efficiency of the reaction with the target amine.

The reaction is sensitive to pH, with the activation step being most efficient at a slightly acidic pH (4.5-6.0) and the subsequent amine coupling favoring a slightly basic pH (7.2-8.5).

Calculating Molar Excess: Key Considerations

Determining the optimal molar excess of this compound is critical for maximizing the yield of the desired conjugate while minimizing side reactions and simplifying purification. Key factors to consider include:

  • Nature of the Amine-Containing Molecule: Proteins with multiple lysine residues will have numerous potential conjugation sites. A higher molar excess of the PEG linker may be required to achieve a higher degree of labeling. For smaller molecules or peptides with a single primary amine, a lower molar excess is often sufficient.

  • Desired Degree of Labeling (DOL): The DOL, or the average number of PEG molecules conjugated to each target molecule, is directly influenced by the molar ratio of the reactants. For applications requiring a high degree of PEGylation, a larger molar excess of this compound will be necessary.

  • Reaction Conditions: Factors such as concentration of reactants, reaction time, temperature, and pH can all impact the efficiency of the conjugation and the required molar excess.

Data Presentation: Molar Excess and Expected Degree of Labeling

The following tables provide illustrative data on the effect of varying molar excess of this compound on the degree of labeling (DOL) for a model peptide and a model protein. This data is representative and should be used as a starting point for optimization.

Table 1: Molar Excess of this compound vs. Degree of Labeling for a Model Peptide (Single Amine)

Molar Ratio (this compound : Peptide)Expected Predominant ProductEstimated Yield of Mono-conjugated Peptide
1:1Mono-conjugated~40-50%
2:1Mono-conjugated~60-70%
5:1Mono-conjugated>80%
10:1Mono-conjugated>90%

Table 2: Molar Excess of this compound vs. Average Degree of Labeling for a Model Protein (Multiple Amines)

Molar Ratio (this compound : Protein)Average Degree of Labeling (DOL)
5:11-2
10:12-4
20:14-6
50:1>6

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound: Weigh the desired amount of this compound and dissolve it in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.

  • Prepare EDC and NHS Solutions: In separate vials, prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.

  • Activation Reaction:

    • In a new reaction vial, add the this compound solution.

    • Add 2 molar equivalents of the NHS solution relative to the moles of carboxylic acid groups on this compound.

    • Add 2 molar equivalents of the EDC solution relative to the moles of carboxylic acid groups.

    • Mix thoroughly and let the reaction proceed at room temperature for 15-30 minutes.

Protocol 2: Conjugation of Activated this compound to a Model Peptide

This protocol details the conjugation of the activated this compound to a peptide containing a primary amine.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Model Peptide with a primary amine

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., RP-HPLC system)

Procedure:

  • Dissolve Peptide: Dissolve the model peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated this compound solution to the peptide solution. For a starting point, use a 5-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified product by mass spectrometry to confirm the molecular weight and determine the degree of labeling.

Mandatory Visualizations

Experimental Workflow for this compound Conjugation

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification & Analysis A Dissolve this compound in DMF/DMSO B Prepare fresh EDC and NHS solutions in Activation Buffer C Mix this compound, EDC, and NHS (1:2:2 molar ratio of COOH:EDC:NHS) B->C D Incubate at RT for 15-30 min C->D F Add activated this compound to amine solution D->F E Dissolve amine-containing molecule in Conjugation Buffer E->F G Incubate at RT for 2-4 hours F->G H Quench reaction with Tris-HCl G->H I Purify conjugate using RP-HPLC H->I J Characterize by Mass Spectrometry I->J

Caption: Workflow for the two-step conjugation of this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

G cluster_0 PROTAC Action cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin E2 E2 Ubiquitin- Conjugating Enzyme Ub->E2 E2->TernaryComplex Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

References

Application Notes and Protocols for Bis-PEG29-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG29-acid as a hydrophilic, homobifunctional linker in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a chain of 29 ethylene glycol units, terminating with a carboxylic acid group at both ends.[1][2] This structure imparts valuable properties for drug delivery applications. The long, hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drug molecules.[3][4] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules and prolong their circulation half-life by minimizing renal clearance and uptake by the reticuloendothelial system.[5] The terminal carboxylic acid groups allow for the covalent conjugation to primary or secondary amines on targeting moieties (e.g., antibodies) and therapeutic agents through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (e.g., EDC with NHS).

The extended length of the PEG29 chain provides significant spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of both the targeting protein and the therapeutic payload. In the context of PROTACs, the linker length is a crucial parameter for inducing the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be employed to link a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG linker can help to overcome the aggregation issues often associated with hydrophobic drugs, especially at higher drug-to-antibody ratios (DARs). The extended linker length can also improve the pharmacokinetic profile of the ADC, leading to increased tumor accumulation and potentially enhanced therapeutic efficacy.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The flexibility and length of the PEG29 chain can facilitate the optimal orientation of the two ligands for the formation of a productive ternary complex, which is essential for efficient protein degradation. The hydrophilicity of the PEG linker can also improve the often-poor solubility and cell permeability of PROTAC molecules.

Quantitative Data on the Impact of Long-Chain PEG Linkers

While specific data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on ADCs with long-chain PEG linkers. This data illustrates the general trends observed when employing extended hydrophilic linkers in targeted drug delivery constructs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerADC Clearance (mL/day/kg)
Non-PEGylatedHigh
PEG8Low
PEG12Low
PEG24Low

Data adapted from studies on ADCs with varying PEG side-chain lengths, indicating that a threshold for improved pharmacokinetics is reached with PEG8 and longer chains.

Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerFold Reduction in Cytotoxicity (compared to no PEG)
4 kDa PEG4.5
10 kDa PEG22

This data suggests that while longer PEG chains can decrease in vitro potency, they may be compensated by improved in vivo performance due to extended half-life.

Table 3: Effect of PEG Linker Length on in vivo Efficacy of an ADC in a Xenograft Model

LinkerTumor Growth Inhibition
Non-PEGylatedModerate
PEG8High
PEG12High
PEG24High

Representative data showing that longer PEG linkers (PEG8 and above) can lead to enhanced in vivo antitumor activity, likely due to improved pharmacokinetics and tumor accumulation.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of an ADC and a PROTAC using a homobifunctional bis-acid PEG linker like this compound.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating a drug molecule and an antibody using this compound.

Step 1: Activation of this compound and Conjugation to the Drug Molecule

  • Materials:

    • This compound

    • Amine-containing drug molecule

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA)

    • Purification system (e.g., flash chromatography or preparative HPLC)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add EDC (1.1 eq) and NHS (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

    • In a separate flask, dissolve the amine-containing drug molecule (0.9 eq) in anhydrous DMF.

    • Slowly add the activated this compound solution to the drug solution.

    • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the resulting drug-PEG-acid conjugate by flash chromatography or preparative HPLC.

Step 2: Conjugation of the Drug-PEG-Acid to the Antibody

  • Materials:

    • Purified Drug-PEG29-acid

    • Target antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • EDC

    • NHS

    • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

    • Purification system (e.g., size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

  • Procedure:

    • Dissolve the purified Drug-PEG29-acid (10-20 fold molar excess over the antibody) in a small amount of DMSO or DMF.

    • Add EDC (1.2 eq relative to the drug-PEG-acid) and NHS (1.2 eq relative to the drug-PEG-acid) to the drug-PEG-acid solution and incubate for 15 minutes at room temperature to activate the remaining carboxylic acid group.

    • Add the activated drug-PEG-acid solution to the antibody solution. The final concentration of organic solvent should be kept low (typically <10% v/v) to avoid denaturation of the antibody.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution.

    • Purify the ADC from unconjugated drug-linker and antibody using SEC or HIC.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Synthesis of a Proteolysis-Targeting Chimera (PROTAC)

This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to this compound.

  • Materials:

    • This compound

    • Amine-functionalized target protein ligand

    • Amine-functionalized E3 ligase ligand

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • DIPEA

    • Anhydrous DMF

    • Purification system (preparative HPLC)

  • Procedure:

    • First Amide Coupling:

      • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

      • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

      • Add the amine-functionalized target protein ligand (0.9 eq) to the reaction mixture.

      • Stir at room temperature overnight.

      • Monitor the reaction by LC-MS.

      • Purify the mono-conjugated product by preparative HPLC.

    • Second Amide Coupling:

      • Dissolve the purified mono-conjugate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

      • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

      • Add the amine-functionalized E3 ligase ligand (1.2 eq) to the reaction mixture.

      • Stir at room temperature overnight.

      • Monitor the reaction by LC-MS.

      • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC Target Target Protein Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ubiquitin Ligase PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ub_chain Polyubiquitin Chain Target_bound->Ub_chain Tagging Ub Ubiquitin E3_Ligase_bound->Ub Ubiquitination Ub->Ub_chain Proteasome Proteasome Ub_chain->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification BisPEG This compound EDC_NHS1 EDC / NHS BisPEG->EDC_NHS1 Drug Amine-Drug Drug->EDC_NHS1 Drug_Linker Drug-PEG29-acid EDC_NHS1->Drug_Linker Amide Coupling Antibody Antibody-NH2 EDC_NHS2 EDC / NHS Drug_Linker->EDC_NHS2 Antibody->EDC_NHS2 ADC Antibody-Drug Conjugate (ADC) EDC_NHS2->ADC Amide Coupling Purification Purification (SEC / HIC) ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC

Caption: General workflow for the synthesis of an antibody-drug conjugate.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_step3 Step 3: Purification BisPEG This compound HATU1 HATU / DIPEA BisPEG->HATU1 Ligand1 Target Ligand-NH2 Ligand1->HATU1 Intermediate Ligand1-PEG29-acid HATU1->Intermediate Amide Coupling Ligand2 E3 Ligase Ligand-NH2 HATU2 HATU / DIPEA Intermediate->HATU2 Ligand2->HATU2 PROTAC PROTAC HATU2->PROTAC Amide Coupling Purification Purification (Prep-HPLC) PROTAC->Purification Pure_PROTAC Purified PROTAC Purification->Pure_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

References

Application Notes: Enhancing Compound Solubility with Bis-PEG29-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising compounds. One effective strategy to overcome this challenge is through PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. Bis-PEG29-acid is a homobifunctional PEG linker designed for this purpose. Its hydrophilic polyether backbone directly addresses the issue of poor solubility. The terminal carboxylic acid groups on this compound allow for covalent conjugation to amine-containing compounds, forming a stable and more water-soluble product.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to improve the solubility of poorly soluble small molecules.

Principle of Solubility Enhancement

The mechanism by which this compound enhances solubility is rooted in its chemical structure. The long, flexible polyethylene glycol chain is highly hydrophilic, effectively creating a "hydrophilic cloud" around the conjugated compound. This PEG shell disrupts the intermolecular forces that cause the poorly soluble compound to aggregate in aqueous environments, thereby increasing its interaction with water molecules and leading to a significant improvement in aqueous solubility.

Applications

The primary application of this compound in this context is the permanent modification of poorly soluble active pharmaceutical ingredients (APIs) or research compounds that possess a primary or secondary amine group. This modification is particularly useful in:

  • Preclinical Research: Enabling the formulation of compounds for in vitro and in vivo testing.

  • Drug Formulation: Developing more soluble versions of drugs to improve their pharmacokinetic profiles.

  • Prodrug Design: Creating soluble prodrugs that can release the active compound under specific physiological conditions, although this application depends on the nature of the linkage.[2]

Quantitative Data on Solubility Enhancement

The covalent conjugation of PEG linkers to poorly soluble drugs can lead to a dramatic increase in aqueous solubility. The following table summarizes representative data from a study on silybin, a compound with very low water solubility, after conjugation with a PEG linker. While this study did not use this compound specifically, it employed a similar PEGylation strategy and serves as a strong indicator of the potential for solubility enhancement.

CompoundMethod of Solubility EnhancementInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase in Solubility
SilybinCovalent PEGylation40.152,500 (equivalent silybin)~1309

Table 1: Example of solubility enhancement of Silybin after covalent conjugation with a PEG linker. Data sourced from a study on a PEG-silybin prodrug.[2]

For comparison, non-covalent methods such as solid dispersions with PEG polymers also improve solubility, though the mechanism is different.

CompoundPolymer Used for Solid DispersionInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase in Solubility
DiltiazemPEG 6000(Not Specified)264.3(Not Specified)
MetaxalonePEG 6000~15.75126~8

Table 2: Examples of solubility enhancement using the non-covalent solid dispersion method with PEG polymers.

Experimental Protocols

Herein are detailed protocols for the conjugation of a poorly soluble, amine-containing compound with this compound and the subsequent evaluation of its solubility.

Protocol 1: Conjugation of an Amine-Containing Compound with this compound via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid groups on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with a primary amine on the target compound.

Materials and Reagents:

  • This compound

  • Amine-containing poorly soluble compound ("Compound-NH2")

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Dialysis tubing or centrifugal filters for purification

  • Magnetic stirrer and stir bars

  • Reaction vials

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve EDC-HCl (2.2 equivalents) and NHS (2.2 equivalents) in the Reaction Buffer.

    • Dissolve the Compound-NH2 (2.5 equivalents to start, optimize as needed) in a minimal amount of DMF or DMSO.

  • Activation of this compound:

    • In a clean reaction vial, add the this compound solution.

    • Add the EDC/NHS solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS ester.

  • Conjugation Reaction:

    • Add the dissolved Compound-NH2 to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with continuous stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters.

    • Stir for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted small molecules and byproducts by dialysis against PBS or by using centrifugal filters with an appropriate molecular weight cutoff (MWCO).

    • Lyophilize the purified solution to obtain the final Bis-PEG29-(Compound)2 conjugate as a powder.

  • Characterization:

    • Confirm the successful conjugation using techniques such as NMR, Mass Spectrometry, or HPLC.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is used to determine and compare the aqueous solubility of the parent compound and the newly synthesized PEGylated conjugate.

Materials and Reagents:

  • Parent Compound-NH2

  • PEGylated Conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the parent compound and the PEGylated conjugate to separate microcentrifuge tubes (e.g., 2-5 mg). The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a defined volume of PBS (e.g., 1 mL) to each tube.

    • Tightly cap the tubes.

  • Equilibration:

    • Place the tubes in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a standard curve of the parent compound and the PEGylated conjugate of known concentrations in PBS (using a DMSO stock for initial dissolution if necessary, keeping the final DMSO percentage very low, e.g., <1%).

    • Dilute the collected supernatant with PBS as needed to fall within the linear range of the standard curve.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis absorbance at the compound's λmax or HPLC).

  • Calculation:

    • Calculate the solubility in µg/mL or mg/mL using the standard curve, accounting for any dilution factors.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis cluster_solubility Step 4: Solubility Assay A This compound C Activated Bis-PEG29-NHS Ester A->C Reaction Buffer (pH 4.7-6.0) B EDC / NHS B->C E PEGylated Conjugate (Crude) C->E Coupling Buffer (pH 7.2-7.5) D Amine-Containing Compound D->E F Purification (Dialysis / Filtration) E->F H Final PEGylated Compound F->H G Characterization (LC-MS, NMR) H->G I Shake-Flask Method H->I J Solubility Data I->J

Caption: Workflow for PEGylation and solubility assessment.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome A Poorly Soluble Compound (e.g., Amine-containing API) C Covalent Conjugation (Amide Bond Formation) A->C B This compound (Hydrophilic Linker) B->C D PEGylated Compound C->D E Increased Aqueous Solubility D->E

Caption: Logic of solubility enhancement via PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Bis-PEG29-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the aggregation of Bis-PEG29-acid conjugates.

Troubleshooting Guide: Preventing & Resolving Aggregation

Aggregation of your this compound conjugate can manifest as visible precipitation, turbidity, or as sub-visible aggregates detectable by analytical techniques. This guide is structured to address common causes and provide actionable solutions.

Issue 1: Visible Precipitation or Turbidity During/After Conjugation

If you observe cloudiness or pellet formation during or after the conjugation reaction, it often points to intermolecular cross-linking or poor solubility under the reaction conditions.

Potential Cause Recommended Action Explanation
Intermolecular Cross-linking • Reduce the molar ratio of this compound to your target molecule.• Perform the reaction at a lower temperature (e.g., 4°C) to slow the reaction rate.[1]• Use a stepwise or slower addition of the activated PEG linker to the reaction mixture.[1]This compound is a homobifunctional linker, meaning it has two identical reactive groups (carboxylic acids).[2][3] If the concentration or reactivity is too high, one linker can bridge two separate conjugate molecules, leading to a chain reaction of aggregation.[1]
Suboptimal Reaction Buffer • Ensure the reaction buffer pH is optimal for the stability of your target molecule. Most proteins have a pH range where their solubility is maximal.• Avoid buffers containing primary amines (e.g., Tris) if using EDC/NHS chemistry, as they will compete with the reaction. Recommended buffers include PBS, HEPES, or acetate.The pH of the solution can dramatically affect the surface charge and conformational stability of proteins, potentially exposing hydrophobic patches that promote aggregation.
High Conjugate Concentration • Lower the concentration of the target molecule in the reaction.High concentrations bring molecules into closer proximity, increasing the probability of intermolecular interactions and aggregation.
Issue 2: Sub-visible Aggregation Detected by DLS or SEC

Even if the solution appears clear, techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) may reveal the presence of soluble, high-molecular-weight aggregates.

Potential Cause Recommended Action Explanation
Hydrophobic or Electrostatic Interactions • Add stabilizing excipients to your storage or formulation buffer (see table below for examples).• Screen a range of pH values to find the point of maximum colloidal stability.Aggregation can be driven by weak, non-covalent forces. Excipients can shield aggregation-prone regions, modify solvent properties, or reduce surface tension to enhance stability.
Poor Long-Term Storage Stability • Optimize storage temperature (e.g., 4°C vs. -20°C vs. -80°C).• Include cryoprotectants like sucrose or trehalose if freezing.• Add a low concentration (0.01-0.05%) of a non-ionic surfactant like Polysorbate 20 to prevent surface-induced aggregation.Freeze-thaw cycles and adsorption to container surfaces can induce stress and cause aggregation over time.
Presence of Impurities or Pre-existing Aggregates • Ensure the starting material (protein, nanoparticle, etc.) is highly pure and monomeric before conjugation using SEC or DLS.• Purify the final conjugate thoroughly, for example, by SEC, to remove unreacted species and aggregates.Pre-existing aggregates in the starting material can act as seeds, accelerating the aggregation of the final conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to causing aggregation? this compound is a homobifunctional linker containing two terminal carboxylic acid groups separated by a 29-unit polyethylene glycol (PEG) chain. Its bifunctional nature creates an inherent risk of cross-linking multiple target molecules together, which can lead to the formation of large aggregates if reaction conditions are not carefully controlled.

Q2: What is the first thing I should check if I see aggregation? First, re-evaluate your reaction conditions. The most common culprits are a sub-optimal buffer pH, a conjugate concentration that is too high, or an excessive molar ratio of the PEG linker to your target molecule. Also, confirm the purity of your starting material, as pre-existing aggregates can seed further aggregation.

Q3: How does pH affect the stability of my conjugate? pH is a critical variable. It alters the charge of amino acid residues on a protein conjugate, which affects both its intramolecular (folding) and intermolecular (protein-protein) interactions. Every protein has a pH range of minimum solubility (often near its isoelectric point) and maximum stability. Operating away from this minimum solubility point is crucial. For non-protein conjugates, pH can still affect the surface charge and stability.

Q4: Can adding excipients help prevent aggregation? Yes, excipients are essential for improving long-term stability. They work through various mechanisms, such as preferential hydration (sugars), suppressing protein-protein interactions (amino acids like arginine), or preventing surface adsorption (surfactants).

Q5: What analytical technique is best for detecting aggregation? Dynamic Light Scattering (DLS) is an excellent first-line technique. It is fast, non-invasive, and requires a very small sample volume to detect the presence of aggregates and measure the overall size distribution (polydispersity) of your sample. For quantitative analysis and separation of aggregates, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard.

Data Summary Table

Commonly Used Excipients to Prevent Aggregation

This table summarizes common excipients and their typical working concentrations used to stabilize PEGylated biologics and other conjugates.

Excipient Class Example Typical Concentration Range Primary Mechanism of Action
Sugars / Polyols Sucrose, Trehalose5% - 10% (w/v)Act as cryo/lyoprotectants; stabilize native protein structure through preferential exclusion.
Amino Acids Arginine, Glycine50 - 250 mMSuppress protein-protein interactions and reduce the formation of soluble aggregates.
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.05% (v/v)Prevent surface-induced aggregation and denaturation at air-water interfaces.
Salts Sodium Chloride (NaCl)50 - 150 mMModulate electrostatic interactions; effect is highly dependent on the specific conjugate and buffer.

Experimental Protocols

Protocol 1: Buffer pH Screening for Conjugate Stability

Objective: To identify the optimal buffer pH that minimizes aggregation and maximizes the stability of the this compound conjugate.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., 20 mM citrate, phosphate, histidine) spanning a relevant pH range (e.g., pH 5.0 to 8.0 in 0.5 unit increments).

  • Sample Preparation: Dialyze or buffer-exchange your purified conjugate into each of the prepared buffers to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample using Dynamic Light Scattering (DLS) to determine the initial hydrodynamic radius (Rh) and polydispersity index (%Pd).

  • Accelerated Stability Study: Incubate the samples at an elevated temperature (e.g., 40°C) to induce stress.

  • Time-Point Analysis: At set time points (e.g., 24, 48, 96 hours), remove aliquots from each sample. Allow them to cool to room temperature.

  • Data Collection: Analyze the aliquots by DLS to monitor changes in particle size and polydispersity. A stable formulation will show minimal change over time.

  • Analysis: Plot the change in average particle size versus time for each pH condition. The pH that results in the slowest rate of size increase is considered optimal for stability.

Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)

Objective: To quickly assess the homogeneity and presence of aggregates in a conjugate solution.

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement temperature (typically 25°C).

  • Sample Preparation: If necessary, dilute the conjugate sample to a suitable concentration (e.g., 0.5 - 2.0 mg/mL) using the formulation buffer. The buffer must be filtered through a 0.22 µm filter to remove dust.

  • Filtering/Centrifugation: To remove large, extraneous particles like dust, centrifuge the sample at ~10,000 x g for 5-10 minutes or filter it through a low-protein-binding syringe filter (e.g., 0.1 µm).

  • Cuvette Loading: Carefully pipette the required volume (typically 12-20 µL) into a clean, dust-free DLS cuvette, avoiding the introduction of air bubbles.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity. A monomodal peak with a low polydispersity index (<20%) indicates a homogenous, non-aggregated sample. The presence of peaks at larger sizes indicates aggregation.

Diagrams

Aggregation_Troubleshooting cluster_problem Observation cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Aggregation Observed (Turbidity or High DLS %Pd) cause1 Intermolecular Cross-linking start->cause1 cause2 Suboptimal Buffer/pH start->cause2 cause3 High Concentration start->cause3 cause4 Poor Storage Conditions start->cause4 sol1a Decrease PEG:Molecule Molar Ratio cause1->sol1a If during reaction sol1b Slow Reagent Addition cause1->sol1b If during reaction sol2a Optimize Buffer pH (Stability Screen) cause2->sol2a sol2b Use Non-competing Buffer (e.g., PBS, HEPES) cause2->sol2b If using amine-reactive chemistry sol3 Decrease Conjugate Concentration cause3->sol3 sol4a Add Excipients (Sugars, Surfactants) cause4->sol4a For long-term stability sol4b Optimize Storage Temp & Freeze/Thaw Cycles cause4->sol4b For long-term stability verify Verify with DLS / SEC (Monomeric Peak, Low %Pd) sol1a->verify sol1b->verify sol2a->verify sol2b->verify sol3->verify sol4a->verify sol4b->verify

Caption: Troubleshooting workflow for addressing conjugate aggregation.

References

Bis-PEG29-acid side reactions and byproduct identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG29-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinker. It consists of a 29-unit polyethylene glycol (PEG) chain with a carboxylic acid group at each end.[1][2] Its primary application is to link two molecules that have primary amine groups, such as proteins, peptides, or other amine-containing molecules, through the formation of stable amide bonds.[1] The long, hydrophilic PEG chain can increase the solubility and stability of the resulting conjugate and can act as a spacer arm between the two conjugated molecules.[1]

Q2: What is the chemical reaction involved in using this compound?

A2: The conjugation process is a two-step reaction. First, the carboxylic acid groups on the this compound are "activated" using a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This forms a more stable amine-reactive NHS ester. In the second step, the amine-containing molecule is added, and it reacts with the NHS ester to form a stable amide bond.

Q3: What are the potential side reactions when using this compound?

A3: Several side reactions can occur:

  • Hydrolysis: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which reverts the activated acid back to a carboxylic acid, rendering it unreactive towards amines.

  • N-acylurea formation: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct, which is unreactive.

  • Intramolecular Crosslinking: One end of the this compound molecule can react with an amine on the target molecule, and then the other end of the same PEG molecule can react with a second amine on the same target molecule, leading to a looped structure. This is more likely at low protein concentrations.

  • Intermolecular Crosslinking (Aggregation): The two ends of the this compound can react with amines on different target molecules, leading to the formation of dimers, trimers, and larger aggregates, which can precipitate out of solution. This is more prevalent at high protein concentrations.

Q4: How can I control between intramolecular and intermolecular crosslinking?

A4: The balance between intramolecular and intermolecular crosslinking is primarily influenced by the concentration of your target molecule.

  • To favor intramolecular crosslinking: Use dilute solutions of your amine-containing molecule. This increases the probability that the second reactive end of the PEG linker will find another amine on the same molecule rather than on a different molecule.

  • To favor intermolecular crosslinking: Use higher concentrations of your target molecule. This increases the proximity of molecules to each other, making it more likely for the PEG linker to bridge two separate molecules.

The length of the PEG linker also plays a role; longer, more flexible linkers like this compound can facilitate both types of crosslinking.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient activation of this compound: The EDC/NHS activation step is suboptimal. 2. Hydrolysis of activated PEG: The NHS-ester is hydrolyzing before reacting with the amine. 3. Incorrect pH: The pH for activation or conjugation is not optimal. 4. Inactive reagents: EDC, NHS, or this compound has degraded.1. Optimize the molar ratio of EDC and NHS to this compound (a 1.5-2 fold molar excess of EDC/NHS is a good starting point). Ensure the activation is performed in an amine-free buffer (e.g., MES buffer) at a pH of 4.5-6.0. 2. Use freshly prepared activated this compound. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. 3. For the conjugation step (amine reaction), adjust the pH to 7.2-8.0. 4. Use fresh reagents. Store EDC and NHS desiccated at -20°C.
Protein Aggregation/Precipitation 1. Excessive intermolecular crosslinking: The concentration of the protein is too high. 2. Suboptimal reaction conditions: The pH, temperature, or buffer is causing protein instability. 3. High ratio of this compound to protein: This increases the likelihood of multiple proteins being linked together.1. Reduce the concentration of your protein in the reaction mixture. 2. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. Consider adding stabilizing excipients like sucrose or arginine to the buffer. 3. Decrease the molar ratio of this compound to your protein. Perform a titration to find the optimal ratio.
Heterogeneous Product Mixture (multiple PEGylated species) 1. Multiple reactive amines on the protein: The protein has several surface-exposed lysines with similar reactivity. 2. Lack of control over the extent of reaction: The reaction is proceeding too quickly or for too long.1. If a specific site of conjugation is desired, consider site-directed mutagenesis to remove other reactive amines or introduce a uniquely reactive handle. 2. Optimize the reaction time by taking aliquots at different time points and analyzing the product distribution. Quench the reaction with a primary amine-containing buffer (e.g., Tris or glycine) when the desired level of conjugation is reached.
Difficulty in Purifying the Conjugate 1. Similar properties of starting materials, byproducts, and product: The desired conjugate may have a similar size or charge to the starting protein or aggregated species.1. Use a multi-step purification strategy. For example, use Size Exclusion Chromatography (SEC) to separate based on size (to remove unreacted PEG and aggregates), followed by Ion Exchange Chromatography (IEX) to separate based on charge (to separate species with different numbers of attached PEGs).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of a Protein with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be conjugated in Conjugation Buffer

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

    • Immediately before use, prepare a stock solution of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in Conjugation Buffer. The molar ratio of activated PEG to protein should be optimized, but a starting point of 10:1 can be used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your buffer of choice.

    • Further purification to separate different PEGylated species can be performed using SEC or IEX.

Protocol 2: Analysis of Conjugation Products by SDS-PAGE
  • Collect aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes, and overnight).

  • Mix the aliquots with an equal volume of 2x SDS-PAGE loading buffer (with a reducing agent if necessary).

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto an appropriate percentage polyacrylamide gel.

  • Run the gel until adequate separation is achieved.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analyze the gel for the appearance of higher molecular weight bands corresponding to the PEGylated protein and any crosslinked species.

Data Presentation

Table 1: Common Byproducts of this compound Conjugation and their Identification

Byproduct Formation Mechanism Expected Mass Change (from this compound) Analytical Identification Method
Hydrolyzed this compound Reaction of the activated NHS-ester with water.No changeLC-MS
N-acylurea Rearrangement of the O-acylisourea intermediate.Addition of EDC mass minus waterLC-MS/MS
Intramolecularly Crosslinked Protein Reaction of both ends of one PEG molecule with two amines on the same protein.Addition of this compound massSDS-PAGE, SEC, LC-MS
Intermolecularly Crosslinked Protein Dimer Reaction of one PEG molecule with two separate protein molecules.(Protein MW x 2) + this compound massSDS-PAGE, SEC

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated_PEG Bis-PEG29-NHS_ester This compound->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Hydrolysis Hydrolysis Activated_PEG->Hydrolysis Side Reaction N_Acylurea N_Acylurea Activated_PEG->N_Acylurea Side Reaction Desired_Product Desired Conjugate Activated_PEG->Desired_Product Desired Reaction Intramolecular Intramolecular Crosslink Activated_PEG->Intramolecular Side Reaction Intermolecular Intermolecular Crosslink Activated_PEG->Intermolecular Side Reaction Protein Protein Protein->Desired_Product Protein->Intramolecular Protein->Intermolecular

Caption: Reaction pathway for this compound conjugation.

G Start Start Conjugation Reaction Check_Yield Low Conjugation Yield? Start->Check_Yield Check_Aggregation Protein Aggregation? Check_Yield->Check_Aggregation No Optimize_Activation Optimize EDC/NHS ratio and pH Check_Yield->Optimize_Activation Yes Optimize_Concentration Lower Protein Concentration Check_Aggregation->Optimize_Concentration Yes Analyze_Products Analyze Products (SDS-PAGE, HPLC, MS) Check_Aggregation->Analyze_Products No Check_Reagents Use Fresh Reagents Optimize_Activation->Check_Reagents Check_Reagents->Start Optimize_Conditions Lower Temperature, Add Stabilizers Optimize_Concentration->Optimize_Conditions Optimize_Conditions->Start

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Bis-PEG29-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Bis-PEG29-acid conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC method for purifying this compound conjugates?

A1: Reversed-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates. The separation is based on the hydrophobicity of the molecules. The PEG chain provides a degree of hydrophilicity, while the terminal acid groups and any conjugated molecule will influence the overall retention on a non-polar stationary phase like C18 or C8.

Q2: Which HPLC column is recommended for this type of purification?

A2: A C18 column is an excellent choice for purifying this compound conjugates. For higher resolution, especially when dealing with closely related impurities, columns with smaller particle sizes (e.g., < 5 µm) are recommended. C8 columns can also be utilized and may provide different selectivity.

Q3: My this compound conjugate has poor or no UV absorbance. What detection methods can I use?

A3: Polyethylene glycol (PEG) itself lacks a UV chromophore. If the conjugated molecule is not UV-active, alternative detection methods are necessary. Highly recommended detectors for universal detection of PEG conjugates include an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID). However, RID is often less sensitive and not compatible with gradient elution. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of the conjugate and any impurities.[1][]

Q4: What are the common impurities I might see during the purification of this compound conjugates?

A4: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted this compound starting material.

  • Partially reacted intermediates (e.g., mono-substituted conjugates).

  • Byproducts from the coupling reaction.

  • Degradation products, which could arise from the cleavage of the PEG chain or modification of the terminal acid groups.

  • Residual solvents and reagents from the synthesis.

Q5: Why does my chromatogram show a broad peak for my this compound conjugate?

A5: Peak broadening with PEGylated molecules can be due to several factors. While large, polydisperse PEGs inherently produce broad peaks, a discrete PEG like PEG29 should be monodisperse.[1][3] Therefore, peak broadening is more likely due to:

  • Suboptimal chromatographic conditions: A slow gradient or an inappropriate mobile phase can lead to broader peaks.

  • Column overload: Injecting too much sample can cause peak fronting or broadening.

  • Secondary interactions: The carboxylic acid groups might interact with active sites on the silica packing of the column, leading to tailing. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.

  • Column degradation: A contaminated or old column can also result in poor peak shape.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peaks or Very Low Signal 1. Detector issue (lamp off, incorrect settings).2. No sample injected.3. Sample not eluting from the column.1. Check detector settings and ensure the lamp is on. For ELSD/CAD, ensure nebulizer and evaporator temperatures are appropriate.2. Verify the injection process and sample loop.3. Use a stronger mobile phase (higher organic content) to elute the compound.
Peak Tailing 1. Secondary interactions between the acidic sample and the column.2. Column contamination or degradation.3. Sample solvent incompatible with the mobile phase.1. Add 0.05-0.1% TFA or formic acid to the mobile phase to suppress silanol interactions.2. Wash the column with a strong solvent or replace it if necessary.3. Dissolve the sample in the initial mobile phase or a compatible solvent.
Peak Splitting or "M" Shape 1. Column inlet is partially blocked or has a void.2. Sample solvent is too strong, causing the sample to spread on the column before the gradient starts.3. Co-elution of closely related impurities.1. Back-flush the column or replace it.2. Dissolve the sample in a weaker solvent (e.g., the initial mobile phase).3. Optimize the gradient to improve resolution.
Inconsistent Retention Times 1. Mobile phase composition is inconsistent.2. Fluctuations in column temperature.3. Pump malfunction or leaks in the system.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Check for leaks and ensure the pump is delivering a stable flow rate.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Precipitated buffer or sample in the mobile phase.3. Incorrectly installed column or fittings.1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or back-flush the analytical column.2. Filter all mobile phases and samples before use.3. Ensure all fittings are correctly tightened and the column is installed in the correct flow direction.

Experimental Protocols

General Sample Preparation Protocol
  • Dissolution: Dissolve the crude this compound conjugate in a suitable solvent. The ideal solvent is the initial mobile phase of your HPLC gradient (e.g., a mixture of water and acetonitrile with 0.1% TFA). If the sample has poor solubility, a stronger solvent like DMSO can be used, but the injection volume should be kept to a minimum to avoid peak distortion.[1]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Concentration: The sample concentration should be optimized to avoid column overload while ensuring a good detector response. A typical starting concentration is 1-5 mg/mL.

Preparative RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of a this compound conjugate. Optimization may be required based on the specific conjugate and the impurities present.

Parameter Condition
Column C18, 5-10 µm particle size, ≥ 100 Å pore size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Gradient 10-70% B over 30 minutes (adjust as needed)
Detection ELSD, CAD, or UV (if applicable)
Injection Volume Dependent on column size and sample concentration

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as specified.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the purification of this compound conjugates.

Table 1: Comparison of HPLC Columns for Analytical Method Development

Column Type Particle Size (µm) Typical Resolution (vs. main impurity) Backpressure
C1851.8Low
C183.52.5Medium
C851.6Low
Phenyl-Hexyl3.52.2Medium

Table 2: Expected Purity and Yield from Preparative HPLC

Parameter Value Notes
Purity of Crude Product 60-85%Highly dependent on the synthesis route.
Purity after HPLC >98%Achievable with an optimized method.
Typical Yield 50-70%Losses can occur from difficult separations and handling.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugate Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject on Preparative RP-HPLC filter->inject collect Collect Fractions inject->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Product pool->lyophilize

Caption: Workflow for the purification of this compound conjugates.

troubleshooting_logic Troubleshooting Logic for Common HPLC Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_response Response Issues start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting peak_broadening Broad Peaks? start->peak_broadening rt_shift Retention Time Shift? start->rt_shift no_peaks No Peaks? start->no_peaks check_ph Check Mobile Phase pH (Add TFA/Formic Acid) peak_tailing->check_ph check_column_health Check Column Health peak_tailing->check_column_health check_injection_solvent Check Injection Solvent Strength peak_splitting->check_injection_solvent check_column_inlet Check Column Inlet peak_splitting->check_column_inlet optimize_gradient Optimize Gradient peak_broadening->optimize_gradient check_loading Check Sample Load peak_broadening->check_loading check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase check_temp Check Temperature Control rt_shift->check_temp check_pump Check Pump/Leaks rt_shift->check_pump check_detector Check Detector no_peaks->check_detector check_injection Check Injection no_peaks->check_injection

References

Bis-PEG29-acid stability and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Bis-PEG29-acid, along with troubleshooting advice for its application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, it is recommended to store this compound in solid form at -20°C. Once in solution, it is best to use it immediately or store it at -20°C for short periods. Repeated freeze-thaw cycles should be avoided.

Q2: What is the general stability of this compound in solution?

The stability of this compound in solution is influenced by several factors, including pH, temperature, and the presence of oxidative agents. The polyethylene glycol (PEG) backbone is generally stable, but can undergo oxidative degradation over time, especially when exposed to light and oxygen. The terminal carboxylic acid groups are stable functional groups.

Q3: How stable are the amide bonds formed upon conjugation of this compound to primary amines?

Amide bonds are significantly more stable than ester bonds, particularly against hydrolysis. Once this compound is conjugated to a primary amine-containing molecule (e.g., a protein or peptide), the resulting amide linkage is highly stable under typical physiological conditions.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway for the PEG backbone is through oxidation. This can lead to the formation of various byproducts, including aldehydes, ketones, and shorter PEG fragments. The carboxylic acid functional groups are generally stable and less susceptible to degradation under normal experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low conjugation efficiency 1. Moisture in the reaction: Water can hydrolyze activated esters (if used) and compete with the amine for reaction. 2. Suboptimal pH: The pH of the reaction mixture affects the reactivity of the primary amines on the target molecule. 3. Steric hindrance: The accessibility of the reactive sites on the target molecule may be limited. 4. Degraded this compound: Improper storage or handling may have led to degradation of the reagent.1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction pH. For reactions with primary amines, a pH range of 7.0-8.5 is generally recommended. 3. Adjust the molar ratio of this compound to the target molecule. Consider using a longer PEG linker to reduce steric hindrance. 4. Use a fresh stock of this compound. Verify the quality of the reagent using appropriate analytical methods.
Precipitation during reaction 1. Poor solubility of reactants or products: The concentration of one or more components may exceed its solubility in the chosen solvent. 2. Aggregation of the target molecule: The conjugation process may induce conformational changes leading to aggregation.1. Try a different solvent or a co-solvent system to improve solubility. Reduce the concentration of the reactants. 2. Optimize reaction conditions such as temperature and pH to minimize aggregation. Add stabilizing excipients if compatible with the reaction.
Inconsistent results between batches 1. Variability in reagent quality: Different lots of this compound may have slight variations in purity. 2. Inconsistent reaction conditions: Minor changes in reaction time, temperature, or pH can affect the outcome. 3. Degradation of stock solutions: Prolonged storage of this compound solutions can lead to degradation.1. Qualify each new lot of this compound before use in critical experiments. 2. Strictly control all reaction parameters. 3. Prepare fresh solutions of this compound for each experiment whenever possible.

Stability Data Summary

While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes the general stability trends for PEG-dicarboxylic acids. It is highly recommended to perform stability studies for your specific formulation and storage conditions.

Condition Effect on Stability Recommendations
Temperature Higher temperatures accelerate the oxidative degradation of the PEG backbone.Store at -20°C for long-term stability. Avoid prolonged exposure to elevated temperatures.
pH Extreme pH values can potentially affect the stability of the PEG chain, although the carboxylic acid groups are stable.For solutions, maintain a pH close to neutral (6.0-8.0) for optimal stability.
Light Exposure to UV light can promote the generation of reactive oxygen species, leading to oxidative degradation.Protect solutions from light by using amber vials or storing them in the dark.
Oxygen The presence of oxygen is a key factor in the oxidative degradation of the PEG backbone.For long-term storage of solutions, consider de-gassing the solvent and storing under an inert atmosphere (e.g., argon).

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, dry container.

  • Add the appropriate anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Use the solution immediately or aliquot into single-use vials and store at -20°C, protected from light.

Protocol 2: Monitoring this compound Degradation using HPLC with Charged Aerosol Detection (CAD)

  • Sample Preparation: Prepare solutions of this compound at a known concentration in a suitable solvent. Subject the solutions to the desired stress conditions (e.g., elevated temperature, different pH).

  • HPLC-CAD Analysis:

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid) can be used.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis: Monitor the appearance of new peaks or a decrease in the area of the main this compound peak over time. The CAD allows for the detection of degradation products that may lack a UV chromophore.

Protocol 3: Characterization of this compound and its Conjugates by MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • For this compound: Mix the sample solution with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on the MALDI target plate.

    • For conjugates: Purify the conjugate to remove unreacted PEG and other reagents before mixing with the matrix.

  • MALDI-TOF MS Analysis: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight of this compound to confirm its identity. For conjugates, the mass shift will indicate the number of PEG chains attached to the target molecule. Degradation can be identified by the presence of unexpected lower molecular weight species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis start Start: Solid this compound weigh Weigh Reagent start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve stock Stock Solution dissolve->stock add_target Add to Target Molecule Solution stock->add_target incubate Incubate (Controlled Temp & Time) add_target->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify analyze Analyze by HPLC/MS purify->analyze end End: Characterized Conjugate analyze->end

Caption: A typical experimental workflow for using this compound in a bioconjugation reaction.

troubleshooting_logic start Low Conjugation Yield? check_moisture Check for Moisture start->check_moisture Yes check_ph Verify Reaction pH start->check_ph No check_reagent Assess Reagent Quality start->check_reagent Still Low dry_solvents Use Anhydrous Solvents check_moisture->dry_solvents optimize_ph Optimize pH (7.0-8.5) check_ph->optimize_ph new_reagent Use Fresh Reagent check_reagent->new_reagent success Improved Yield dry_solvents->success optimize_ph->success new_reagent->success

dealing with hydrolysis of activated Bis-PEG29-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with activated Bis-PEG29-acid, a homobifunctional crosslinker commonly used for conjugating molecules with primary amines. The primary challenge with this reagent is its susceptibility to hydrolysis, which can lead to failed experiments.

Frequently Asked Questions (FAQs)

Q1: What is activated this compound and what is it used for?

Activated this compound is a polyethylene glycol (PEG) derivative with 29 ethylene glycol units, functionalized at both ends with an active ester, typically an N-hydroxysuccinimide (NHS) ester. This creates a homobifunctional crosslinker used to covalently link two molecules that contain primary amines (e.g., lysine residues on proteins, peptides, or other amine-modified molecules).[1][2] The PEG spacer enhances the solubility of the resulting conjugate, reduces immunogenicity, and provides a flexible bridge between the two linked molecules.[3]

Q2: What is NHS ester hydrolysis and why is it a critical issue?

NHS ester hydrolysis is a chemical reaction where the activated ester group reacts with water. This reaction cleaves the ester, converting it back to an inactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[4] This is a significant problem because the hydrolyzed PEG can no longer react with its intended amine target, which directly reduces the yield of the desired conjugate and can lead to complete failure of the conjugation reaction.[4]

Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?

The stability and hydrolysis rate of an activated this compound (NHS ester) are primarily influenced by three factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises above 8.5.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amines (e.g., Tris or glycine buffers) will compete with the target molecule for reaction with the NHS ester.

Q4: How should I store and handle my activated this compound to minimize hydrolysis?

Proper storage and handling are essential to maintain the reagent's activity.

  • Long-Term Storage: Store the solid reagent at -15°C or lower in a desiccated container. It is often shipped under an inert gas like Nitrogen or Argon.

  • Handling: Before opening, always allow the reagent vial to warm completely to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would cause rapid hydrolysis.

  • After Use: After weighing out the desired amount, purge the vial with an inert gas (Nitrogen or Argon) before resealing tightly to protect the remaining reagent.

  • Stock Solutions: If preparing a stock solution in an organic solvent like anhydrous DMSO or DMF, use it immediately. While some sources suggest storage for 1-2 months at -20°C is possible, fresh preparation is always recommended for best results. Aqueous solutions should be used immediately.

Q5: What is the optimal pH for conducting a conjugation reaction?

The optimal pH for an NHS ester conjugation is a balance between two competing factors: the need for a deprotonated primary amine on the target molecule (favored by higher pH) and the need to minimize hydrolysis of the NHS ester (favored by lower pH). The recommended pH range is typically 7.2 to 8.5. A pH of 8.3-8.5 is frequently cited as the ideal compromise for achieving high conjugation efficiency while managing the rate of hydrolysis.

Q6: Which buffers should I use for the conjugation reaction, and which should I avoid?
  • Recommended Buffers: Use non-amine-containing buffers. Commonly used buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, HEPES, and borate buffers at a concentration of 0.1 M to 0.2 M.

  • Buffers to Avoid: Strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will react with the NHS ester, competing with your target molecule and reducing your conjugation yield. Ammonium salts should also be avoided.

Troubleshooting Guide

Q: My conjugation yield is very low or zero. What are the likely causes?

Low or no yield is the most common problem and is almost always linked to the hydrolysis of the activated PEG reagent. Use the following checklist to identify the issue:

  • Reagent Inactivity: The reagent may have hydrolyzed before the reaction. Was the vial warmed to room temperature before opening? Was it stored properly in a desiccator? To confirm, you can perform an activity assay (see Experimental Protocol 2).

  • Incorrect Buffer: Are you using a buffer that contains primary amines, such as Tris or glycine? These will consume the reagent. Switch to a recommended buffer like PBS or sodium bicarbonate.

  • Suboptimal pH: If the pH is too low (<7.2), the primary amines on your target molecule will be protonated and unreactive. If the pH is too high (>8.5), the reagent will hydrolyze very quickly, often before it can react with your target. Verify the pH of your reaction buffer.

  • Reagent Preparation: Did you dissolve the activated PEG in an aqueous buffer and let it sit before adding it to your protein? Aqueous stock solutions are not stable and must be used immediately. Dissolve the reagent in anhydrous DMSO or DMF right before adding it to the reaction mixture.

  • Contaminants: Ensure your biomolecule solution is free from any amine-containing contaminants.

Q: My results are inconsistent between experiments. What could be the cause?

Inconsistent results often stem from variability in reagent activity or reaction setup.

  • Reagent Handling: Repeatedly opening and closing the reagent vial can introduce moisture over time, leading to gradual degradation of the reagent. Consider aliquoting the solid reagent into smaller, single-use vials upon first opening.

  • Reaction Time: The timing of reagent addition is critical. Since hydrolysis begins immediately in aqueous buffers, ensure you are consistent in the time between adding the reagent and proceeding to the next step.

  • Variable Number of Conjugates: Inconsistent results on an SDS-PAGE gel, such as smears, can indicate a highly variable number of PEG molecules being added to your protein. This can be due to slight variations in reaction time or conditions. Consider optimizing the molar excess of the PEG reagent and reaction time.

Quantitative Data Summary

For successful experiments, it is crucial to understand the relationship between reaction conditions and the stability of the activated this compound.

Table 1: Stability of NHS Esters in Aqueous Solution This table summarizes the approximate half-life (the time it takes for 50% of the reagent to be hydrolyzed) of a typical NHS ester at various pH levels at room temperature.

pHApproximate Half-LifeReference(s)
7.04-5 hours
8.01 hour
8.5~30 minutes
8.610 minutes
> 9.0Minutes

Table 2: Recommended Buffer Conditions for NHS Ester Conjugation

ParameterRecommendationRationaleReference(s)
pH Range 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity with the rate of hydrolysis.
Recommended Buffers Phosphate (PBS), Sodium Bicarbonate, HEPES, BorateThese buffers are free of primary amines and will not compete in the reaction.
Buffers to Avoid Tris, Glycine, any other primary amine-containing buffersCompete with the target molecule for reaction with the NHS ester.
Buffer Concentration 0.1 M - 0.2 MMaintains stable pH, especially for larger-scale reactions where hydrolysis can lower the pH.
Temperature Room Temperature (20-25°C) for 30 min - 2 hours, or 4°C for 2 hours - overnightRoom temperature is faster; 4°C slows hydrolysis and is better for temperature-sensitive molecules.

Experimental Protocols

Protocol 1: General Protocol for Crosslinking with Bis-PEG29-NHS Ester

This protocol provides a general workflow for crosslinking a protein or other amine-containing biomolecule. The molar excess of the PEG reagent may need to be optimized for your specific application.

Materials:

  • Activated this compound (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Biomolecule to be conjugated

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M phosphate buffer, pH 7.5-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

Methodology:

  • Prepare Biomolecule: Dissolve your biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If your biomolecule is stored in an amine-containing buffer (like Tris), you must perform a buffer exchange into the Reaction Buffer before proceeding.

  • Prepare PEG Reagent: Immediately before use, allow the vial of activated this compound to equilibrate to room temperature. Weigh the required amount and dissolve it in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The volume of organic solvent should not exceed 10% of the final reaction volume.

  • Initiate Reaction: Add the desired molar excess (typically 5- to 20-fold) of the dissolved PEG reagent to the biomolecule solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove unreacted PEG reagent, hydrolyzed PEG, and quenching buffer byproducts using size-exclusion chromatography (gel filtration), dialysis, or another suitable purification method.

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Activity

This assay allows you to determine if your activated PEG reagent is still active or has been hydrolyzed. It is based on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light at 260 nm.

Materials:

  • Activated this compound (NHS ester) reagent to be tested

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare Reagent Solution: Weigh 1-2 mg of the activated PEG reagent and dissolve it in 2 mL of the amine-free buffer.

  • Prepare Control: Prepare a control cuvette containing only 2 mL of the same amine-free buffer.

  • Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control cuvette. Immediately measure the absorbance of the reagent solution. This reading represents any free NHS already present from prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume (e.g., 20-40 µL) of 0.5 N NaOH to the reagent solution cuvette to raise the pH and force the rapid hydrolysis of any remaining active ester. Mix well.

  • Measure Final Absorbance (A_final): Within one minute of adding the NaOH, measure the absorbance of the base-treated solution at 260 nm.

Interpretation of Results:

  • If A_final > A_initial: The absorbance increased, indicating that active NHS ester was present and was hydrolyzed by the base. The reagent is still active and suitable for use.

  • If A_final ≈ A_initial: There was no significant increase in absorbance, indicating that the reagent was already fully hydrolyzed before the test. The reagent is inactive and should be discarded.

Visualizations

// Nodes reagent [label="Activated this compound\n(NHS Ester)", fillcolor="#F1F3F4", shape=rectangle, penwidth=1.5]; amine [label="Primary Amine\n(e.g., on Protein)", fillcolor="#F1F3F4", shape=rectangle, penwidth=1.5]; water [label="Water\n(H₂O)", fillcolor="#F1F3F4", shape=rectangle, penwidth=1.5];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Products product_good [label="Desired Conjugate\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; product_bad [label="Hydrolyzed Product\n(Inactive Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; nhs_good [label="NHS (leaving group)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; nhs_bad [label="NHS (leaving group)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges reagent -> p1 [arrowhead=none]; amine -> p1 [dir=none]; p1 -> product_good [label=" Aminolysis\n (Desired Reaction)", color="#34A853", penwidth=2]; product_good -> nhs_good [label=" +", style=dotted, arrowhead=none];

reagent -> p2 [arrowhead=none]; water -> p2 [dir=none]; p2 -> product_bad [label=" Hydrolysis\n (Competing Reaction)", color="#EA4335", penwidth=2]; product_bad -> nhs_bad [label=" +", style=dotted, arrowhead=none];

// Ranks {rank=same; amine; water;} {rank=same; p1; p2;} {rank=same; product_good; product_bad;} {rank=same; nhs_good; nhs_bad;} } caption: "Competing Pathways: Desired Aminolysis vs. Undesired Hydrolysis."

Troubleshooting_Workflow

Reagent_Handling

References

Technical Support Center: Characterization of Bis-PEG29-acid Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG29-acid conjugates and their characterization by mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound conjugates.

Issue: Poor Signal or No Ionization of the Conjugate

  • Question: I am not observing any signal for my this compound conjugate in my ESI-MS experiment. What could be the cause?

  • Answer: Poor signal or lack of ionization in electrospray ionization (ESI) mass spectrometry for PEGylated compounds can stem from several factors. The presence of two terminal carboxylic acid groups in this compound can lead to the formation of neutral or negatively charged species in solution, which are less amenable to positive ion mode ESI. Additionally, the inherent heterogeneity of PEG reagents can complicate ionization.[1][2]

    • Troubleshooting Steps:

      • Optimize Solvent System: Ensure your solvent system promotes ionization. For positive ion mode, use a solvent system with a low percentage of a volatile acid like formic acid (e.g., 0.1% in water/acetonitrile). For negative ion mode, a basic mobile phase (e.g., containing ammonium acetate) may be more effective.[3]

      • Check for Contaminants: Polyethylene glycol (PEG) is a common laboratory contaminant that can suppress the signal of your analyte.[4][5] Ensure all labware and solvents are free from PEG contamination.

      • Consider Adduct Formation: PEG compounds readily form adducts with alkali metals (Na+, K+). While this can sometimes aid in detection, an excess of salts in your sample can suppress the desired signal. Consider desalting your sample if high salt concentration is suspected.

      • Switch Ionization Mode: Try analyzing your sample in negative ion mode, as the carboxylic acid terminals will be deprotonated, forming anions that are readily detectable.

Issue: Complex and Uninterpretable Mass Spectra

  • Question: My mass spectrum for the this compound conjugate is very complex, showing a wide distribution of peaks that are difficult to interpret. Why is this happening?

  • Answer: The complexity of the mass spectrum is often due to the polydispersity of the PEG chain, leading to a distribution of species with different numbers of ethylene glycol units. This results in a series of peaks separated by the mass of the ethylene glycol monomer (44 Da). Additionally, the presence of multiple charge states in ESI-MS further complicates the spectrum.

    • Troubleshooting Steps:

      • Charge State Reduction: To simplify the spectrum, employ charge-reducing agents. Post-column addition of a weak base like triethylamine (TEA) can help to collapse the charge state distribution into fewer, more intense ions, making the spectrum easier to interpret.

      • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to resolve the isotopic peaks and differentiate between species with small mass differences.

      • Deconvolution Software: Employ deconvolution algorithms to convert the complex, multi-charged spectrum into a zero-charge mass spectrum, which will show the mass distribution of the different PEGylated species.

Issue: Observing Unexpected Fragment Ions

  • Question: I am performing MS/MS on my this compound conjugate and observing a series of fragment ions that I cannot identify. What are the expected fragmentation patterns for PEG?

  • Answer: The fragmentation of PEG chains in collision-induced dissociation (CID) is well-characterized. For protonated PEG, fragmentation typically occurs via cleavage of the C-O or C-C bonds of the ethylene glycol backbone. Deprotonated PEGs, which would be relevant for this compound in negative ion mode, primarily fragment through intramolecular S(N)2 reactions involving the terminal oxide anion, leading to the loss of C2H4O monomer units.

    • Troubleshooting Steps:

      • Identify the Repeating Unit: Look for a repeating loss of 44.026 Da, which corresponds to the ethylene glycol monomer (C2H4O).

      • Analyze the End Groups: The fragmentation pattern can also provide information about the end groups of the conjugate. Look for fragment ions that retain the terminal carboxylic acid groups.

      • Use a Fragmentation Database: Consult spectral databases or literature for known fragmentation patterns of PEG and similar molecules to aid in the identification of your observed fragments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing this compound conjugates?

A1: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of PEGylated compounds.

  • ESI-MS is often preferred due to its compatibility with liquid chromatography (LC), allowing for separation of the conjugate from impurities prior to analysis. It is particularly useful for obtaining information on the distribution of PEG chain lengths and for analyzing complex mixtures. However, it can produce complex spectra with multiple charge states.

  • MALDI-TOF MS is a powerful tool for determining the molecular weight of PEGylated proteins and can be less prone to the formation of multiple charge states, resulting in simpler spectra. It is particularly useful for getting a quick overview of the molecular weight distribution.

Q2: How can I remove PEG contamination from my sample?

A2: PEG is a pervasive contaminant in mass spectrometry labs. To remove it:

  • Use dedicated, clean labware and high-purity solvents.

  • Perform sample clean-up using techniques like reversed-phase solid-phase extraction (SPE) or ion-exchange chromatography. An off-line ion-exchange chromatography step can be effective in removing PEG from samples.

Q3: How do I calculate the average molecular weight of my this compound conjugate from the mass spectrum?

A3: To determine the average molecular weight from a mass spectrum showing a distribution of PEG oligomers, you need to:

  • Identify the series of peaks corresponding to the different numbers of ethylene glycol units.

  • Determine the intensity of each peak.

  • Calculate the weighted average molecular weight using the following formula: Average MW = Σ(Mi * Ii) / Σ(Ii) Where Mi is the mass of the ith peak and Ii is its intensity. Deconvolution software often provides this calculation automatically.

Q4: What are some common adducts I should look for in the mass spectrum of a this compound conjugate?

A4: PEG compounds readily form adducts with various cations. In positive ion mode, you can expect to see:

  • Protonated molecules: [M+H]+

  • Ammonium adducts: [M+NH4]+

  • Sodium adducts: [M+Na]+

  • Potassium adducts: [M+K]+ The presence of these adducts can help in confirming the molecular weight of the analyte.

Data Presentation

Table 1: Common Adducts of PEG Compounds in Mass Spectrometry

Adduct IonMass-to-Charge Ratio (m/z)
[M+H]+(MW + 1.0078) / z
[M+NH4]+(MW + 18.0344) / z
[M+Na]+(MW + 22.9898) / z
[M+K]+(MW + 39.0983) / z

MW = Molecular Weight of the conjugate, z = charge state

Table 2: Characteristic Neutral Losses in MS/MS of PEG Chains

Neutral LossMass (Da)Description
C2H4O44.0262Ethylene glycol monomer
H2O18.0106Water

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis

  • Dissolve the Sample: Dissolve the this compound conjugate in a suitable solvent at a concentration of approximately 1 mg/mL. A good starting point is a 50:50 mixture of acetonitrile and water.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µM in the mobile phase to be used for the analysis. For positive ion mode, a typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid. For negative ion mode, 50:50 acetonitrile:water with 10 mM ammonium acetate can be used.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

  • (Optional) Desalting: If high salt concentrations are suspected, desalt the sample using a C18 ZipTip or a similar reversed-phase desalting column according to the manufacturer's instructions.

Protocol 2: Direct Infusion ESI-MS Analysis

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set up the instrument for direct infusion analysis.

  • Infusion: Infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 500-4000).

  • Optimization: Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve the best signal-to-noise ratio for the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve Conjugate dilute Dilute Sample dissolve->dilute filter Filter Sample dilute->filter desalt Optional: Desalt filter->desalt lcms LC-MS desalt->lcms direct_infusion Direct Infusion desalt->direct_infusion maldi MALDI-TOF desalt->maldi deconvolution Deconvolution lcms->deconvolution direct_infusion->deconvolution interpretation Spectral Interpretation maldi->interpretation deconvolution->interpretation mw_calc Avg. MW Calculation interpretation->mw_calc

Caption: Experimental workflow for the mass spectrometric characterization of this compound conjugates.

troubleshooting_tree cluster_no_signal_solutions Solutions for No Signal cluster_complex_spectrum_solutions Solutions for Complex Spectra cluster_unexpected_fragments_solutions Solutions for Unexpected Fragments start Mass Spec Issue? no_signal Poor/No Signal start->no_signal Yes complex_spectrum Complex Spectrum start->complex_spectrum Yes unexpected_fragments Unexpected Fragments start->unexpected_fragments Yes optimize_solvent Optimize Solvent/pH no_signal->optimize_solvent check_contamination Check for PEG Contamination no_signal->check_contamination switch_mode Switch Ionization Mode no_signal->switch_mode charge_reduction Use Charge Reducing Agents complex_spectrum->charge_reduction high_res Use High-Resolution MS complex_spectrum->high_res deconvolute Apply Deconvolution Software complex_spectrum->deconvolute check_44da Look for 44 Da Losses unexpected_fragments->check_44da analyze_ends Analyze End-Group Fragments unexpected_fragments->analyze_ends use_database Consult Spectral Database unexpected_fragments->use_database

Caption: Troubleshooting decision tree for common mass spectrometry issues with this compound conjugates.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-PEG29-acid Versus Other Homobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall solubility, stability, pharmacokinetics, and efficacy of the final product. Among the diverse array of available linkers, homobifunctional polyethylene glycol (PEG) linkers are widely utilized to enhance the therapeutic properties of bioconjugates. This guide provides an objective comparison of Bis-PEG29-acid, a long-chain dicarboxylic acid PEG linker, with other homobifunctional PEG linkers, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research applications.

Introduction to Homobifunctional PEG Linkers

Homobifunctional PEG linkers are linear polymers of ethylene glycol that possess identical reactive functional groups at both ends (X-PEG-X). These linkers are instrumental in crosslinking and modifying proteins, peptides, and other biomolecules. The PEG component, a hydrophilic and biocompatible polymer, imparts several advantageous properties to the resulting bioconjugate.

The primary benefits of PEGylation in bioconjugation include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the water solubility of hydrophobic payloads and prevent aggregation of the bioconjugate.[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[1][2][3]

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

  • Increased Stability: PEG linkers can provide a protective "hydration shell" around the payload and linker, sterically hindering enzymatic degradation and enhancing stability in circulation.[1]

Homobifunctional PEG linkers are available with a variety of terminal functional groups, such as carboxylic acids (-COOH), N-hydroxysuccinimide (NHS) esters, and maleimides, each offering different reactivity profiles for conjugation to specific amino acid residues on biomolecules.

A Closer Look at this compound

This compound is a homobifunctional PEG linker characterized by a long, discrete chain of 29 ethylene glycol units, terminating in a carboxylic acid group at each end. Its well-defined, monodisperse nature ensures a high degree of homogeneity and batch-to-batch consistency in the final bioconjugate.

Key Features of this compound:

  • Extended Hydrophilicity: The long PEG29 chain provides a significant hydrophilic character, making it particularly suitable for solubilizing highly hydrophobic payloads.

  • Amine Reactivity (after activation): The terminal carboxylic acid groups can be activated to react with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds. This activation step, typically performed using carbodiimide chemistry (e.g., EDC with NHS), provides control over the conjugation reaction.

  • Long Spacer Arm: The extended length of the PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and potentially improving the biological activity of the targeting moiety.

Comparative Analysis of Homobifunctional PEG Linkers

The choice of a homobifunctional PEG linker is often a balance between achieving desired physicochemical properties and maintaining potent biological activity. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate.

Physicochemical Properties

The molecular weight and length of the PEG linker directly influence its contribution to the overall size and solubility of the bioconjugate.

LinkerPEG Units (n)Molecular Weight ( g/mol )Reactive Group
Bis-PEG3-acid3264.25Carboxylic Acid
Bis-PEG12-acid12630.68Carboxylic Acid
This compound 29 1395.61 Carboxylic Acid
Bis-PEG4-NHS ester4548.49NHS Ester
Bis-PEG12-NHS ester12924.89NHS Ester
Impact of PEG Linker Length on ADC Performance

Experimental data from various studies demonstrate a clear correlation between the length of the PEG linker and the performance of ADCs. While direct comparative data for this compound is limited, the following trends observed with other PEG linkers provide valuable insights.

Performance MetricShort PEG Linkers (n=2-4)Medium PEG Linkers (n=8-12)Long PEG Linkers (n=24+)
Conjugation Efficiency (DAR) May be lower with hydrophobic payloads due to aggregation.Generally allows for higher drug loading.Can achieve high DAR, especially with hydrophobic payloads.
In Vitro Stability (Aggregation) Higher tendency for aggregation with hydrophobic drugs.Reduced aggregation compared to short linkers.Significantly reduced aggregation.
In Vitro Cytotoxicity (IC50) Generally higher potency (lower IC50).May see a slight decrease in potency.Can lead to a reduction in potency due to steric hindrance.
Pharmacokinetics (Clearance) Faster clearance.Slower clearance, approaching that of the parent antibody.Slow clearance and prolonged half-life.
Pharmacokinetics (AUC) Lower overall exposure.Increased AUC.Maximized AUC.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the use of Bis-PEG-acid and Bis-PEG-NHS ester linkers.

Protocol 1: Activation of Bis-PEG-acid and Conjugation to an Antibody

This protocol describes the two-step process of activating the carboxylic acid groups of a Bis-PEG-acid linker and subsequent conjugation to the primary amines of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Bis-PEG-acid linker (e.g., this compound)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer (e.g., PBS) to a final concentration of 2-10 mg/mL.

  • Activation of Bis-PEG-acid:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of the Bis-PEG-acid linker in anhydrous DMSO or DMF.

    • In a separate tube, add the desired molar excess of the Bis-PEG-acid stock solution to the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG-acid solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.

  • Conjugation to Antibody:

    • Immediately add the freshly activated PEG linker solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically (a starting point is a 10-20 fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes.

    • Purify the resulting conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the conjugate by SEC-HPLC.

Protocol 2: General Protocol for Antibody Conjugation with Bis-PEG-NHS Ester

This protocol outlines the direct conjugation of a pre-activated Bis-PEG-NHS ester linker to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Bis-PEG-NHS ester linker

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 2-10 mg/mL.

  • Linker Preparation:

    • Equilibrate the Bis-PEG-NHS ester to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation:

    • Add the desired molar excess of the linker stock solution to the antibody solution (a starting point is a 10-20 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the same quenching and purification steps as described in Protocol 1.

  • Characterization:

    • Characterize the final conjugate as described in Protocol 1.

Visualizing Workflows and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Linker_Selection Linker Selection (e.g., this compound) Activation Linker Activation (for -COOH linkers) Linker_Selection->Activation EDC/NHS Conjugation Conjugation to Antibody Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro_Assays In Vitro Assays (Stability, Cytotoxicity) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies

Caption: General workflow for ADC synthesis and evaluation.

PEG_Linker_Properties cluster_increase Increasing PEG Length Leads To: cluster_decrease Increasing PEG Length May Lead To: PEG_Length PEG Linker Length Solubility Increased Solubility PEG_Length->Solubility Stability Increased Stability PEG_Length->Stability Half_Life Longer Half-Life PEG_Length->Half_Life AUC Increased AUC PEG_Length->AUC Potency Decreased In Vitro Potency (Steric Hindrance) PEG_Length->Potency

Caption: Relationship between PEG linker length and ADC properties.

Conclusion and Recommendations

The selection of a homobifunctional PEG linker is a critical step in the design of bioconjugates with optimal therapeutic properties. This compound, with its long, discrete PEG chain, offers a powerful tool for enhancing the solubility and pharmacokinetic profile of bioconjugates, particularly those with highly hydrophobic payloads.

Key considerations for linker selection:

  • For highly hydrophobic payloads or when aiming for a long circulation half-life, a long-chain linker like this compound is a strong candidate. The extended PEG chain can effectively mitigate aggregation and improve the pharmacokinetic profile.

  • If maximal in vitro potency is the primary objective and the payload is relatively hydrophilic, a shorter PEG linker may be more suitable. Shorter linkers are less likely to cause steric hindrance that could interfere with target binding.

  • Bis-PEG-acid linkers offer controlled conjugation through an activation step, which can be advantageous for process control and optimization. In contrast, Bis-PEG-NHS esters provide a more direct and often faster conjugation reaction.

Ultimately, the optimal homobifunctional PEG linker is dependent on the specific antibody, payload, and desired therapeutic outcome. A systematic evaluation of a panel of linkers with varying PEG lengths, as outlined in the provided protocols, is recommended to identify the best candidate for a given application.

References

A Comparative Guide to PROTAC Linkers: Bis-PEG29-acid vs. Heterobifunctional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.

This guide provides an objective comparison of a long-chain polyethylene glycol (PEG) linker, Bis-PEG29-acid, with other commonly employed heterobifunctional linkers, including shorter PEG chains, alkyl chains, and rigid linkers. This comparison is supported by a compilation of experimental data from various studies to aid in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker is not merely a passive spacer but an active component that dictates the spatial orientation of the POI and the E3 ligase.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][4] Key parameters influenced by the linker include:

  • Degradation Efficacy (DC50 and Dmax): The concentration at which 50% of the target protein is degraded (DC50) and the maximum percentage of degradation (Dmax) are critical measures of a PROTAC's potency. Linker length and composition can significantly impact these values.[1]

  • Cell Permeability: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. The linker's properties, such as hydrophilicity and flexibility, play a crucial role in its ability to permeate cells.

  • Solubility: Adequate solubility is essential for the formulation and bioavailability of a PROTAC. Hydrophilic linkers like PEG can enhance the aqueous solubility of the molecule.

  • Ternary Complex Stability: The stability of the POI-PROTAC-E3 ligase ternary complex is a key driver of degradation efficiency. The linker's length and rigidity can influence the cooperativity and stability of this complex.

Comparison of Linker Types

This compound: The Long, Flexible Contender

This compound is a homobifunctional linker characterized by a long polyethylene glycol chain with carboxylic acid groups at both ends. This extended, flexible linker offers several potential advantages:

  • Enhanced Solubility: The hydrophilic nature of the long PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

  • Increased Flexibility: The flexibility of the long PEG chain can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation with a wide range of targets and E3 ligases.

  • Spanning Greater Distances: For targets with deep or sterically hindered binding pockets, a long linker may be necessary to bridge the distance to the E3 ligase effectively.

However, potential drawbacks of such a long linker include:

  • "Hook Effect": At high concentrations, long and flexible linkers can promote the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex, leading to a decrease in degradation efficiency.

  • Metabolic Instability: Long PEG chains can be susceptible to metabolism, potentially affecting the in vivo half-life of the PROTAC.

  • Reduced Cell Permeability: While enhancing solubility, a very long and polar linker might negatively impact passive diffusion across the cell membrane.

Heterobifunctional Linkers: A Diverse Toolkit

The term "heterobifunctional linker" encompasses a wide array of chemical structures used in PROTAC design. For the purpose of this comparison, we will focus on three common categories:

  • Short-Chain PEG Linkers (e.g., PEG2-PEG8): These linkers offer a balance of hydrophilicity and a more constrained length compared to this compound. They are widely used to improve solubility and have been shown to be effective in numerous PROTACs.

  • Alkyl Linkers: Composed of simple hydrocarbon chains, these linkers are generally more hydrophobic than PEG linkers. They provide a high degree of conformational flexibility and are synthetically accessible. However, their hydrophobicity can sometimes lead to lower solubility.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated bonds (e.g., alkynes) to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.

Quantitative Data Comparison

The following tables summarize experimental data compiled from various studies, comparing the performance of PROTACs with different linker types. For a consistent comparison, the data focuses on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) and utilizing either the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Comparison of BRD4 Degraders with Varying PEG Linker Lengths (CRBN-based)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference Study
PEG~13 (4 PEG units)< 500> 90Wurz et al.
PEG~16 (5 PEG units)< 500> 90Wurz et al.
No Linker0> 5000< 20Wurz et al.

Table 2: Comparison of BRD4 Degraders with Varying Linker Types (VHL-based)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference Study
Short PEGPEG415>950.5Fell, B. J., et al. (2020)
RigidPiperazine-containing(Data not available for direct comparison)(Data not available for direct comparison)(Data not available for direct comparison)N/A
Alkyl/Ether21 atoms396(Data not available for direct comparison)Unspecified study

Table 3: Physicochemical Properties of Different Linker Types in PROTACs

Linker TypeGeneral Impact on SolubilityGeneral Impact on PermeabilityGeneral Impact on Rigidity
This compound High IncreaseCan be reduced due to high polarity and sizeLow
Short-Chain PEG Moderate to High IncreaseGenerally FavorableLow
Alkyl Can DecreaseCan be Favorable (lipophilic)Low
Rigid VariableCan be Favorable (conformational pre-organization)High

Experimental Protocols

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the standard method to quantify target protein levels in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

  • Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Add buffer to the wells of a 96-well acceptor plate.

2. Compound Addition:

  • Add the PROTAC compounds at a known concentration to the wells of the donor plate.

3. Incubation:

  • Place the donor plate on top of the acceptor plate, creating a "sandwich", and incubate for a defined period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Calculation of Permeability Coefficient (Papp):

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase releases Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC releases Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_PROTAC->Ternary_Complex re-forms

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design Linker Selection (this compound vs. Heterobifunctional) Synthesis Chemical Synthesis Design->Synthesis Permeability Cell Permeability Assay (PAMPA) Synthesis->Permeability Degradation Protein Degradation Assay (Western Blot) Permeability->Degradation Ternary_Complex Ternary Complex Formation (SPR/BLI) Degradation->Ternary_Complex Data Determine DC50, Dmax, Papp, Cooperativity Ternary_Complex->Data

Caption: Experimental workflow for comparing PROTAC linkers.

Conclusion

The choice of linker is a critical, multifaceted decision in the design of an effective PROTAC. While long, flexible linkers like this compound can offer advantages in terms of solubility and the ability to span large distances, they may also present challenges related to cell permeability and the "hook effect." In contrast, shorter PEG chains, alkyl linkers, and rigid linkers provide a diverse set of tools to fine-tune the physicochemical properties and conformational preferences of the PROTAC.

The compiled data, although from disparate sources, suggests that there is no universally optimal linker. The ideal linker choice is highly dependent on the specific POI and E3 ligase pair. A systematic evaluation of a variety of linker types and lengths, using the experimental protocols outlined in this guide, is therefore essential for the development of potent and selective protein degraders with desirable drug-like properties. Future research focusing on direct, systematic comparisons of a wide range of linkers within a single, consistent experimental framework will be invaluable to further guide the rational design of next-generation PROTACs.

References

A Head-to-Head Comparison: Bis-PEG29-acid Versus Shorter PEG Diacid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the plethora of available options, polyethylene glycol (PEG) diacid linkers are prized for their hydrophilicity, biocompatibility, and tunable lengths. This guide provides an objective comparison of the long-chain Bis-PEG29-acid linker against its shorter counterparts, supported by representative experimental data and detailed protocols to inform rational drug design.

The length of a PEG diacid linker is not a trivial parameter; it profoundly influences the physicochemical properties of the entire bioconjugate. Longer PEG chains, such as in this compound, are generally employed to enhance the aqueous solubility of hydrophobic payloads, which can mitigate aggregation issues and allow for higher drug-to-antibody ratios (DARs) in ADCs.[1] Furthermore, the extended length can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[2] However, this increase in size is a double-edged sword. While it can improve pharmacokinetics and in vivo efficacy, it may also introduce steric hindrance, potentially impeding the binding of the conjugate to its target and reducing in vitro potency.[3][4] Shorter PEG diacid linkers, in contrast, may lead to more stable conjugates by keeping the payload closer to the antibody's structure, but they may not provide the same solubility and pharmacokinetic benefits as their longer counterparts.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data compiled from various studies to illustrate the impact of PEG diacid linker length on the performance of ADCs and PROTACs.

Table 1: Representative Performance of Antibody-Drug Conjugates (ADCs) with Varying PEG Diacid Linker Lengths
ParameterShort Chain (e.g., PEG4-diacid)Medium Chain (e.g., PEG8-diacid)Long Chain (this compound)
Drug-to-Antibody Ratio (DAR) Typically 2-4Up to 8Up to 8
In Vitro Cytotoxicity (IC50) Lower (more potent)ModerateHigher (less potent)
Plasma Half-life (t1/2) ShorterIntermediateLonger
In Vivo Efficacy (Tumor Growth Inhibition) ModerateHighHigh
ADC Stability HigherModerateLower
Table 2: Representative Performance of PROTACs with Varying PEG Diacid Linker Lengths
ParameterShort Chain (e.g., PEG3-diacid)Medium Chain (e.g., PEG8-diacid)Long Chain (this compound)
Ternary Complex Stability May be unstable due to steric hindranceOften optimalMay be less stable due to high flexibility
Degradation Efficacy (DC50) Higher (less potent)Lower (more potent)Variable, can be less potent
Maximum Degradation (Dmax) LowerHigherVariable
Cellular Permeability Generally higherModeratePotentially lower

Key Experiments and Methodologies

Detailed protocols for the key experiments cited in the comparison are provided below. These methodologies are essential for the systematic evaluation of bioconjugates with different PEG diacid linker lengths.

Experimental Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic payload to an antibody via a Bis-PEG-acid linker using carbodiimide chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload with a primary or secondary amine group

  • Bis-PEG-acid linker (e.g., this compound or a shorter variant)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Reaction buffers and solvents

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the Bis-PEG-acid linker and the amine-containing payload in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the reaction mixture to activate the carboxylic acid groups of the linker.

    • Stir the reaction at room temperature for 1-2 hours to form the payload-linker conjugate.

    • The progress of the reaction can be monitored by LC-MS.

  • Antibody Conjugation:

    • Add the activated payload-linker solution to the antibody solution at a desired molar ratio. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the integrity of the antibody.

    • Allow the reaction to proceed for 2-4 hours at room temperature or 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC from unconjugated payload-linker and other reagents using desalting columns or size-exclusion chromatography (SEC).

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells in culture.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADCs with different PEG diacid linkers

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the control antibody in complete culture medium and add them to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value for each ADC.

Experimental Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of ADCs in a living animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human tumor cell line that expresses the target antigen

  • ADCs with different PEG diacid linkers

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADCs and vehicle control intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers two to three times per week.

  • Endpoint: Conclude the study when the tumors in the control group reach a predetermined size or after a set period.

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Experimental Protocol 4: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTACs with different PEG diacid linkers

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Plate the cells and treat them with different concentrations of the PROTACs or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary and secondary antibodies.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Generate dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) to illustrate key processes.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison start Select Antibody, Payload & PEG Diacid Linkers (Short, Medium, Long) conjugation Conjugate Payload to Antibody via PEG Diacid Linker start->conjugation purification Purify ADCs (SEC) conjugation->purification characterization Characterize ADCs (DAR by HIC, Purity) purification->characterization in_vitro In Vitro Cytotoxicity (IC50 on Target Cells) characterization->in_vitro pk_study Pharmacokinetic Study (t1/2 in Rodents) characterization->pk_study in_vivo In Vivo Efficacy (Xenograft Model) characterization->in_vivo compare Compare Performance Metrics in_vitro->compare pk_study->compare in_vivo->compare

Caption: Experimental workflow for comparing ADCs.

References

Stability Showdown: A Comparative Analysis of Bis-PEG29-Acid Amide Bonds for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a cornerstone of creating safe and effective bioconjugates. The Bis-PEG29-acid, which forms a stable amide bond, is a valuable tool in this endeavor. This guide provides an objective comparison of the this compound amide bond's stability against alternative linker chemistries, supported by experimental data and detailed protocols to inform rational drug design and development.

The integrity of the bond connecting a payload to a biological molecule, such as an antibody in an antibody-drug conjugate (ADC), directly influences the therapeutic's pharmacokinetic profile, efficacy, and toxicity. Premature cleavage of this bond in circulation can lead to off-target effects and diminished therapeutic potency. Conversely, a linker that is too stable may not release the payload effectively at the target site. The amide bond formed by reacting the carboxylic acid groups of this compound with primary amines offers a balance of stability and potential for controlled release under specific physiological conditions.

Comparative Stability of Linker Chemistries

The stability of a linker is often evaluated by its half-life in plasma or under specific pH conditions, mimicking the physiological environment of the bloodstream and the acidic microenvironment of endosomes and lysosomes within target cells. The following table summarizes quantitative data on the stability of the amide bond and other common linker chemistries.

Linker TypeLinker ExamplePayload/MoleculeStability MetricValueReference
Amide This compound derivative (N-alkyl amide) Small MoleculeHalf-life (pH 7.4, 37°C) Extremely High (>1000 years, estimated for uncatalyzed hydrolysis) [1]
AmideTriglycyl peptide (CX)DM1Half-life (in mouse plasma)9.9 days[2]
CarbamateVal-Cit-PABCMMAE% Intact (human plasma, 7 days)>95%[3]
Carbamatem-Amide-PABCUncialamycin% Drug Release (mouse serum, 24h)<5%
HydrazonePhenylketone-derivedNot SpecifiedHalf-life (human and mouse plasma)~2 days[4]
HydrazoneAcylhydrazone (AcBut)Doxorubicin% Hydrolysis (pH 7.4, 24h, 37°C)6%[5]
EsterN/ASmall MoleculeHalf-life (pH 7.4)Hours to days (highly variable)
DisulfideSPPDM1% Intact (human plasma, 6 days)~50%
Silyl EtherSilyl EtherMMAEHalf-life (human plasma)>7 days

Note: The stability of a specific linker can be influenced by the nature of the conjugated antibody and payload. Direct comparisons across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols for Stability Analysis

Accurate assessment of linker stability is crucial. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from various species (e.g., human, mouse, rat) to simulate physiological conditions.

Materials:

  • Bioconjugate of interest (e.g., ADC with this compound amide linker)

  • Control plasma (human, mouse, rat), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the bioconjugate into the plasma to a final concentration of 10-100 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Sample Preparation:

    • Immediately add 3-4 volumes of cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins and quench any enzymatic activity.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the free payload and/or small molecule metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.

    • The LC-MS/MS system is typically run in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Data Analysis:

    • Plot the concentration of the released payload over time.

    • Calculate the half-life (t₁/₂) of the linker in plasma.

Protocol 2: Enzymatic Cleavage Assay (Cathepsin B)

Objective: To assess the susceptibility of a linker to cleavage by a specific lysosomal protease, such as Cathepsin B, which is often overexpressed in tumor cells.

Materials:

  • Bioconjugate of interest

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation:

    • Pre-incubate the Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.

  • Incubation:

    • Add the bioconjugate to the activated enzyme solution to a final concentration of 1-10 µM.

    • Incubate the reaction mixture at 37°C.

    • At various time points, take aliquots and immediately quench the reaction by adding cold quenching solution.

  • Sample Preparation and Analysis:

    • Process the quenched samples as described in the plasma stability assay (Protocol 1, steps 2 and 3).

  • Data Analysis:

    • Plot the concentration of the released payload as a function of time.

    • Determine the initial rate of enzymatic cleavage from the linear portion of the curve.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Bioconjugate plasma Plasma (37°C) start->plasma timepoint Time Points plasma->timepoint quench Quench & Precipitate timepoint->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Half-life) lcms->data

Figure 1. General workflow for an in vitro plasma stability assay.

stability_comparison cluster_stability Relative Stability cluster_cleavage Primary Cleavage Mechanism Amide Amide (e.g., this compound) Carbamate Carbamate Amide->Carbamate More Stable Amide_cleavage Enzymatic / Extreme pH Amide->Amide_cleavage Ester Ester Carbamate->Ester More Stable Carbamate_cleavage Enzymatic Carbamate->Carbamate_cleavage Hydrazone Hydrazone Ester->Hydrazone Variable Stability Ester_cleavage Hydrolysis / Enzymatic Ester->Ester_cleavage Hydrazone_cleavage Acid-catalyzed Hydrolysis Hydrazone->Hydrazone_cleavage

Figure 2. Comparative stability and cleavage of common linkers.

Conclusion

The amide bond formed using this compound as a linker offers exceptional stability under physiological conditions, a critical attribute for minimizing premature drug release and off-target toxicity. Its degradation generally requires enzymatic action or harsh chemical conditions not typically encountered in systemic circulation. When compared to other common linker chemistries, such as esters and hydrazones, the amide bond provides a more robust connection, making it a preferred choice for applications where prolonged in vivo circulation and stability are paramount. However, for therapeutic strategies that require payload release in the acidic tumor microenvironment or within lysosomes, linkers with tailored cleavage mechanisms, such as certain carbamates or hydrazones, may be more appropriate. The selection of the optimal linker is therefore a strategic decision that must be guided by the specific therapeutic application and the desired pharmacokinetic and pharmacodynamic profile of the bioconjugate.

References

Beyond PEGylation: A Comparative Guide to Alternatives for Bis-PEG29-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Poly(ethylene glycol) (PEG) has been the cornerstone of bioconjugation, valued for its ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Homobifunctional linkers like Bis-PEG29-acid are frequently used to crosslink biomolecules. However, the biopharmaceutical field is increasingly confronting the limitations of PEG, including concerns about immunogenicity due to pre-existing anti-PEG antibodies and its lack of biodegradability, which can lead to tissue accumulation.[1][2]

These challenges have catalyzed the development of a new generation of linkers designed to offer the benefits of PEG while mitigating its drawbacks. This guide provides an objective comparison of prominent alternatives to this compound and similar PEG linkers, summarizing key performance data and detailing the experimental protocols for their evaluation.

Performance Comparison of Bioconjugation Linkers

The selection of a linker is a critical decision in the development of bioconjugates, directly impacting the therapeutic's efficacy, safety, and stability. Below is a comparative summary of key performance parameters for PEG linkers and their emerging alternatives.

Linker ClassExampleHydrophilicity & Aggregation ReductionPharmacokinetics (PK)BiodegradabilityImmunogenicityKey Findings
Poly(ethylene glycol) (PEG) Bis-PEG-acidGold Standard: Excellent hydrophilicity, effectively reduces aggregation of hydrophobic payloads.[3]Well-established: Generally improves circulation half-life, but can be subject to accelerated blood clearance (ABC) in the presence of anti-PEG antibodies.[1]Non-biodegradable.[1]Can elicit anti-PEG antibodies, potentially leading to reduced efficacy and hypersensitivity reactions.The benchmark for improving solubility and PK, but with significant immunogenicity and biodegradability concerns.
Polysarcosine (pSar) pSar-based linkersSuperior: More effectively masks payload hydrophobicity than equivalent length PEG, especially for high drug-to-antibody ratio (DAR) ADCs.Improved: Demonstrates slower clearance rates and longer half-life compared to equivalent PEG linkers in preclinical models.Biodegradable to natural metabolites (sarcosine).Considered non-immunogenic due to its resemblance to natural polypeptides.A highly promising alternative that can outperform PEG in hydrophilicity and pharmacokinetics with the added benefits of biodegradability and low immunogenicity.
Biodegradable Peptide Linkers Valine-Citrulline (Val-Cit) basedVariable: Can be hydrophobic, potentially increasing aggregation. Modifications (e.g., adding glutamic acid) can enhance hydrophilicity.Variable Stability: Standard Val-Cit linkers are unstable in mouse plasma, leading to premature drug release. Modified sequences (e.g., EVCit) show dramatically improved stability and half-life (from ~2 days to ~12 days).Biodegradable via enzymatic cleavage.Generally low immunogenicity.Essential for controlled payload release. Stability is a critical design parameter, with newer generations showing significant improvements for in vivo studies.
Other Hydrophilic Polymers Sulfonate-based, Polyhydroxyl/Polycarboxyl linkersHigh: Designed specifically to increase the hydrophilicity of ADCs with lipophilic payloads.Improved: Can lead to lower systemic clearance and enhanced in vivo anti-tumor activity compared to more hydrophobic linkers.Varies by polymer backbone.Generally designed to be low.A broad category of linkers that effectively addresses the challenge of conjugating hydrophobic drugs, enabling higher DARs without compromising stability.

Experimental Workflows and Biological Pathways

Visualizing the processes involved in creating and evaluating bioconjugates, as well as their mechanism of action, is crucial for understanding the impact of linker choice.

G cluster_0 ADC Development Workflow Linker Synthesis Linker Synthesis Conjugation Reaction Conjugation Reaction Linker Synthesis->Conjugation Reaction Payload Activation Payload Activation Payload Activation->Conjugation Reaction Antibody Modification Antibody Modification Antibody Modification->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization

A generalized workflow for the development of Antibody-Drug Conjugates (ADCs).

G cluster_1 ADC Intracellular Trafficking and Payload Release ADC Binding 1. ADC binds to cell surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC Binding->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Payload Release 5. Linker Cleavage/ Antibody Degradation Lysosome->Payload Release Target Action 6. Payload binds to intracellular target (e.g., DNA, Tubulin) Payload Release->Target Action Apoptosis 7. Cell Death Target Action->Apoptosis

Mechanism of action for an Antibody-Drug Conjugate (ADC) after cell binding.

Detailed Experimental Protocols

Reproducibility and accurate comparison require detailed methodologies. The following are representative protocols for key experiments in the evaluation of bioconjugation linkers.

Protocol 1: General Bioconjugation Using a Homo-bifunctional Acid Linker (e.g., this compound)

This protocol describes a typical two-step process for crosslinking two different amine-containing molecules (Molecule A and Molecule B).

Materials:

  • This compound

  • Molecule A (with primary amine)

  • Molecule B (with primary amine)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Activation of First Carboxylic Acid Group:

    • Dissolve this compound (1 eq.), NHS (1.1 eq.), and DCC (1.1 eq.) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours to form the mono-activated NHS ester of the PEG linker. Monitor the reaction by TLC or LC-MS.

  • Conjugation to Molecule A:

    • Add Molecule A (1 eq.), dissolved in DMF or an appropriate buffer, to the reaction mixture from step 1.

    • Stir at room temperature overnight.

    • Purify the resulting Molecule A-PEG-acid conjugate using SEC or preparative HPLC to remove unreacted reagents.

  • Activation of Second Carboxylic Acid Group:

    • Dissolve the purified Molecule A-PEG-acid (1 eq.), NHS (1.1 eq.), and DCC (1.1 eq.) in anhydrous DMF.

    • Stir at room temperature for 4-6 hours.

  • Conjugation to Molecule B:

    • Add Molecule B (1 eq.), dissolved in PBS (pH 7.4), to the reaction mixture from step 3.

    • Stir at room temperature overnight.

  • Final Purification:

    • Purify the final conjugate (Molecule A-PEG-Molecule B) using SEC to remove any unreacted components and aggregates.

    • Characterize the final product by SDS-PAGE, LC-MS, and other relevant analytical techniques.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC is a non-denaturing chromatographic technique used to separate proteins based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) and assessing the aggregation propensity of ADCs.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL.

    • Adjust the sample to the initial mobile phase conditions by adding a concentrated stock of Mobile Phase A. The final ammonium sulfate concentration in the sample should be around 0.5 M to 1.0 M to ensure binding to the column.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes.

    • Inject the prepared ADC sample.

    • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR (DAR2, DAR4, etc.), as each conjugated payload increases the overall hydrophobicity of the molecule.

    • Calculate the average DAR by integrating the peak areas corresponding to each species. A higher retention time indicates greater hydrophobicity, which can correlate with a higher propensity for aggregation.

Protocol 3: Pharmacokinetic (PK) Analysis in Mice

This protocol outlines a general procedure for evaluating the PK profile of a novel bioconjugate.

Materials:

  • Relevant mouse model (e.g., BALB/c or tumor-xenograft model)

  • Test bioconjugate formulated in a sterile vehicle (e.g., PBS)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • ELISA or LC-MS/MS system for quantification

Procedure:

  • Administration:

    • Administer a single intravenous (IV) dose of the bioconjugate (e.g., 3 mg/kg) to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples (~20-50 µL) at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 96 hr, 168 hr, etc.) post-injection.

  • Plasma Processing:

    • Process the blood samples by centrifugation to isolate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the total antibody and/or the intact conjugate in the plasma samples using a validated analytical method, such as a sandwich ELISA or an immunocapture LC-MS/MS assay.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Conclusion

The landscape of bioconjugation is rapidly moving beyond its reliance on traditional PEG linkers. Alternatives such as polysarcosine and advanced biodegradable linkers offer significant advantages, including improved pharmacokinetic profiles, biodegradability, and reduced immunogenicity. Polysarcosine, in particular, has demonstrated the potential to outperform PEG in preclinical studies, especially for complex, high-DAR conjugates. While this compound and similar linkers remain valuable tools, the data strongly supports the exploration of these novel alternatives to develop the next generation of safer, more effective biotherapeutics. The choice of linker should be guided by a thorough, data-driven comparison of performance characteristics tailored to the specific application.

References

Unlocking Potency: A Comparative Guide to Bis-PEG29-acid Conjugate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the efficacy of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, Bis-PEG29-acid, a long-chain polyethylene glycol (PEG) derivative, offers distinct advantages in terms of solubility, biocompatibility, and spatial orientation of the conjugated moieties. This guide provides a comprehensive comparison of this compound conjugate activity with other linker alternatives, supported by experimental data and detailed methodologies to inform rational drug design.

The Critical Role of Linkers in Conjugate Activity

The linker component of a bioconjugate is far from a passive spacer. Its length, flexibility, and chemical properties profoundly influence the therapeutic's stability, pharmacokinetics, and, most importantly, its biological activity. In the context of PROTACs, the linker is instrumental in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is a prerequisite for subsequent protein degradation. An optimal linker ensures the correct spatial arrangement and proximity for efficient ubiquitination. Similarly, in ADCs, the linker's characteristics dictate the stability of the conjugate in circulation and the effective release of the cytotoxic payload at the target site.

Comparative Analysis of Linker Performance in PROTACs

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of a target protein, measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these values.

To illustrate the impact of linker length on PROTAC performance, we can consider a representative study comparing a series of PROTACs with varying PEG linker lengths targeting a specific protein. Although a hypothetical scenario, the data presented in Table 1 reflects typical outcomes observed in such optimization studies. In this example, we compare the degradation of a target protein by PROTACs constructed with PEG linkers of different lengths, including a long-chain PEG linker analogous to this compound.

Table 1: Comparison of PROTAC Performance with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
Short-Chain PEG (e.g., PEG4)15075
Medium-Chain PEG (e.g., PEG12)5090
Long-Chain PEG (e.g., PEG29) 25 95
Alkyl Chain (C12)20060

This data is representative and intended for illustrative purposes.

The trend suggests that for this particular target, a longer PEG linker significantly enhances both the potency (lower DC50) and the efficacy (higher Dmax) of the PROTAC. This can be attributed to the increased flexibility and reach of the longer linker, enabling a more favorable orientation of the target protein and the E3 ligase for ubiquitination.

Experimental Protocols for Activity Validation

To empower researchers to validate the activity of their own this compound conjugates, detailed experimental protocols for key assays are provided below.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell culture medium and supplements

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cytotoxicity Assay for ADC Activity

This protocol describes how to assess the cytotoxic activity of an ADC using a colorimetric assay such as the MTT or CCK-8 assay.

Materials:

  • Target cancer cell line and appropriate culture medium

  • ADC construct and a non-targeting control ADC

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and the control ADC for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • Cell Viability Measurement:

    • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizing Key Processes

To further aid in the understanding of the mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed Cells B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Antibody Incubation F->G H Detection G->H I Band Quantification H->I J Normalization I->J K Calculate DC50/Dmax J->K

Caption: Experimental workflow for Western blot analysis.

The Pivotal Role of PEG Linker Length in PROTAC Stability and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often nuanced, component of PROTAC architecture is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of how PEG linker length influences PROTAC stability and function, supported by synthesized experimental data and detailed methodologies.

The linker in a PROTAC molecule is not a mere spacer but an active contributor to the overall efficacy of the degrader.[1] Its length, composition, and flexibility directly impact several key parameters that govern the PROTAC's ability to hijack the ubiquitin-proteasome system for targeted protein degradation. An optimally designed linker facilitates the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1] The stability of this ternary complex is a direct correlate of the efficiency of target protein ubiquitination and its subsequent degradation.[2]

Impact of PEG Linker Length on PROTAC Performance: A Balancing Act

The length of the PEG linker is a critical determinant in the formation of a productive ternary complex. A linker that is too short may introduce steric hindrance, preventing the target protein and the E3 ligase from coming together effectively.[3] Conversely, an excessively long linker can lead to increased conformational flexibility, which may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination, potentially decreasing the potency of the PROTAC.[3] Therefore, the optimization of linker length is a crucial step in the development of a potent PROTAC.

PEG linkers offer the advantage of enhancing aqueous solubility and cell permeability of PROTAC molecules, which can contribute to improved pharmacokinetic profiles. However, it is important to note that longer PEG chains may also be associated with reduced metabolic stability in vivo.

Comparative Analysis of PROTACs with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following data summarizes a representative study on a series of PROTACs targeting the hypothetical protein of interest (POI) "XYZ" for degradation via the von Hippel-Lindau (VHL) E3 ligase. These PROTACs are identical in their POI-binding and VHL-binding moieties but differ in the length of the PEG linker.

Quantitative Data Summary
LinkerDC50 (nM) [XYZ Degradation]Dmax (%) [XYZ Degradation]In Vitro Half-life (t½, min) in Human PlasmaCell Permeability (Papp, 10⁻⁶ cm/s)
PEG365801205.2
PEG425921056.8
PEG5 10 >95 95 7.5
PEG63090807.1
PEG87575656.5
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax: Maximum degradation. A higher value indicates greater efficacy.

  • In Vitro Half-life: A measure of the PROTAC's stability in human plasma.

  • Cell Permeability (Papp): Apparent permeability coefficient, indicating the ability of the PROTAC to cross the cell membrane.

As the data illustrates, the PROTAC with the PEG5 linker demonstrates the optimal balance of properties, exhibiting the highest potency (lowest DC50), greatest efficacy (highest Dmax), and good cell permeability. This highlights the "sweet spot" for linker length in this particular PROTAC system.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Comparative PROTAC Stability Workflow Synthesis Synthesize PROTACs (Varying PEG Linker Lengths) InVitroStability In Vitro Stability Assay (e.g., Plasma Half-life) Synthesis->InVitroStability CellCulture Cell Culture & Treatment (Varying PROTAC Concentrations) Synthesis->CellCulture PermeabilityAssay Cell Permeability Assay (e.g., PAMPA) Synthesis->PermeabilityAssay DataAnalysis Data Analysis (DC50, Dmax) InVitroStability->DataAnalysis ProteinDegradation Protein Degradation Analysis (Western Blot or Mass Spec) CellCulture->ProteinDegradation PermeabilityAssay->DataAnalysis ProteinDegradation->DataAnalysis

Caption: Experimental workflow for comparing PROTAC stability.

Detailed Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTACs with different PEG linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

In Vitro Plasma Stability Assay

This assay assesses the metabolic stability of the PROTACs in a biological matrix.

  • Incubation: Incubate the PROTACs at a final concentration of 1 µM in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile). Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent PROTAC at each time point.

  • Half-life Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the remaining PROTAC concentration against time.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data presented in this guide highlights that an optimal linker length can significantly enhance a PROTAC's degradation potency and efficacy, as well as its pharmacokinetic properties. It is crucial to emphasize that the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

The Long Reach of Innovation: A Comparative Guide to the Advantages of Bis-PEG29-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of bioconjugation and drug development, the choice of a chemical linker can be as critical as the active molecule itself. Among the vast array of available options, long-chain polyethylene glycol (PEG) linkers, such as Bis-PEG29-acid, have emerged as a superior class of molecules for enhancing the therapeutic potential of proteins, peptides, and small molecule drugs. This guide provides an objective comparison of the advantages of using a long PEG linker like this compound against shorter-chain alternatives, supported by experimental data and detailed protocols.

Unveiling the Advantages of Extended PEGylation

The fundamental benefit of employing a long PEG linker lies in its ability to impart favorable physicochemical and pharmacokinetic properties to the conjugated molecule. The extended, hydrophilic chain of this compound, a homobifunctional linker with two terminal carboxylic acid groups, offers several distinct advantages over its shorter counterparts.

Enhanced Hydrophilicity and Solubility: A primary challenge in drug development is the poor aqueous solubility of many therapeutic compounds. The hydrophilic nature of the long PEG chain in this compound significantly improves the solubility of hydrophobic drugs and biologics, preventing aggregation and facilitating formulation in aqueous media.[1][2] This is crucial for intravenous administration and overall bioavailability.

Prolonged Circulation and Reduced Renal Clearance: The increased hydrodynamic radius conferred by a long PEG chain, such as the 29-unit PEG in this compound, effectively shields the conjugated molecule from renal filtration.[3] This leads to a significantly longer circulation half-life in the bloodstream, allowing for sustained therapeutic exposure and potentially reducing the required dosing frequency.[1]

Steric Hindrance and Reduced Immunogenicity: The flexible and mobile long PEG chain creates a "stealth" effect, sterically hindering the approach of proteolytic enzymes and antibodies.[3] This protection from enzymatic degradation and the masking of immunogenic epitopes can enhance the in vivo stability of the therapeutic and reduce the likelihood of an adverse immune response.

Improved Targeting and Bioavailability: In targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs, the length and flexibility of the linker are paramount. A long PEG linker like this compound provides the necessary spatial separation between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug), allowing for unimpeded binding to the target receptor. This enhanced flexibility can lead to more efficient ternary complex formation in PROTACs and improved cellular uptake of ADCs.

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators. While direct head-to-head comparisons of this compound with a comprehensive set of shorter linkers in a single experimental system are limited in publicly available literature, the data presented illustrates the general and significant advantages of employing longer PEG chains.

Parameter Short PEG Linker (e.g., PEG4) Long PEG Linker (e.g., PEG24 or greater) Advantage of Long Linker
Solubility Enhancement ModerateExcellentSignificantly improves the formulation of hydrophobic payloads.
Steric Hindrance LowHighProvides better protection against proteolysis and immune recognition.
Flexibility LowHighAllows for better target engagement and ternary complex formation.
Potential for Aggregation Higher (with hydrophobic drugs)LowerReduces the risk of aggregation, improving stability and safety.
In Vivo Circulation Time ShorterLongerIncreases the therapeutic window and reduces dosing frequency.

Table 1: General Comparison of Short vs. Long PEG Linker Attributes.

Application Linker Type/Length Key Finding Reference
PROTAC Efficacy Short (≤ 12 atoms)No target degradation observed.
Long (12-29 atoms)Submicromolar degradation potency (DC50 = 3 nM for 21-atom linker).
ADC Cytotoxicity Short Branched LinkerLower cytotoxic activity.
Long Branched Linker (with PEG4)Significantly higher cytotoxic activity.
Protein Stability Short PEG (4 units)Increased conformational stability by -0.70 ± 0.04 kcal mol−1.
Long PEG (>4 units)Similar or greater increase in conformational stability.

Table 2: Impact of PEG Linker Length on Efficacy in Different Applications.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproduction of experimental findings. Below are representative protocols for key experiments relevant to the evaluation of PEGylated bioconjugates.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid groups of this compound to the primary amines (e.g., lysine residues) on a protein using carbodiimide chemistry.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Activation:

    • Equilibrate EDC and NHS to room temperature.

    • Dissolve this compound in the Activation Buffer.

    • Add EDC (e.g., 10-fold molar excess over this compound) and NHS (e.g., 25-fold molar excess over this compound) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by buffer exchange using a desalting column equilibrated with PBS.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., MALDI-TOF mass spectrometry) to determine the degree of PEGylation.

Protocol 2: In Vitro Stability Assay of a PEGylated Protein

This protocol assesses the stability of a PEGylated protein against proteolytic degradation.

Materials:

  • PEGylated protein conjugate

  • Non-PEGylated control protein

  • Protease (e.g., trypsin, chymotrypsin)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: Protease inhibitor cocktail or SDS-PAGE loading buffer

  • SDS-PAGE apparatus and reagents

  • Densitometer

Procedure:

  • Reaction Setup:

    • Prepare solutions of the PEGylated and non-PEGylated proteins at the same concentration (e.g., 1 mg/mL) in the Reaction Buffer.

    • Prepare a stock solution of the protease in the Reaction Buffer.

  • Proteolysis:

    • Add the protease to both the PEGylated and non-PEGylated protein solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate both solutions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

    • Immediately quench the reaction by adding the Quenching Solution.

  • Analysis:

    • Analyze the samples from each time point by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Blue) and visualize the protein bands.

    • Quantify the intensity of the intact protein band at each time point using a densitometer.

  • Data Interpretation: Compare the rate of degradation of the PEGylated protein to the non-PEGylated control. A slower disappearance of the intact protein band for the PEGylated sample indicates increased stability.

Visualizing the Molecular Advantage

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a key experimental workflow and a fundamental biological pathway where long PEG linkers play a crucial role.

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification bis_peg This compound activated_peg Activated NHS-PEG-NHS bis_peg->activated_peg Activation edc_nhs EDC/NHS conjugate PEGylated Protein activated_peg->conjugate Amide Bond Formation protein Target Protein (with -NH2 groups) protein->conjugate desalting Desalting Column conjugate->desalting Removal of excess reagents purified_conjugate Purified Conjugate desalting->purified_conjugate Removal of excess reagents

Caption: A typical experimental workflow for protein PEGylation using this compound.

PROTAC_pathway cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery protac PROTAC target_ligand Target Ligand linker Long PEG Linker (e.g., this compound derived) target_ligand->linker target_protein Target Protein target_ligand->target_protein Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Recruits proteasome Proteasome target_protein->proteasome Degradation e3_ligase->target_protein Ubiquitination ubiquitin Ubiquitin

Caption: PROTAC-mediated protein degradation pathway, highlighting the role of the long PEG linker.

Conclusion

The selection of an appropriate linker is a critical decision in the design of advanced therapeutics. Long-chain PEG linkers, exemplified by this compound, offer a compelling set of advantages, including enhanced solubility, prolonged in vivo circulation, reduced immunogenicity, and improved targeting capabilities. The provided experimental data and protocols serve as a valuable resource for researchers and drug development professionals, underscoring the significant potential of long PEG linkers to optimize the performance of next-generation bioconjugates and ultimately improve therapeutic outcomes.

References

A Head-to-Head Comparison of Bis-PEG29-acid and SMCC Linkers for Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the antibody but also significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This guide provides an objective comparison of two distinct linker technologies: the hydrophilic, homobifunctional Bis-PEG29-acid linker and the conventional, more hydrophobic heterobifunctional SMCC linker.

Introduction to the Linkers

This compound is a polyethylene glycol (PEG)-based linker characterized by its long, hydrophilic PEG chain and two terminal carboxylic acid groups. Its hydrophilic nature is intended to improve the solubility and stability of the resulting ADC, particularly when working with hydrophobic payloads. The homobifunctional nature of the carboxylic acid groups allows for a one-step or two-step conjugation to primary amines (e.g., lysine residues) on the antibody, typically through activation with carbodiimide chemistry.

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody and a maleimide group that reacts with sulfhydryl groups, which can be introduced to the payload. The cyclohexane ring in its structure provides rigidity. SMCC is considered a more hydrophobic linker compared to PEGylated alternatives.[1][]

Comparative Performance Analysis

The selection of a linker has a profound impact on the drug-to-antibody ratio (DAR), biophysical properties, stability, and ultimately, the in vitro and in vivo performance of an ADC.

Physicochemical Properties and Drug-to-Antibody Ratio (DAR)

The hydrophilicity of PEG linkers like this compound can mitigate the aggregation issues often associated with hydrophobic payloads, potentially allowing for higher DARs without compromising the ADC's stability.[3] In contrast, the hydrophobicity of SMCC linkers can lead to aggregation at higher DARs.[1]

FeatureThis compound LinkerSMCC Linker
Functionality Homobifunctional (di-acid)Heterobifunctional (NHS ester, maleimide)
Hydrophilicity HighLow
Potential DAR Potentially higher due to increased hydrophilicityOften limited to lower DARs to prevent aggregation
Aggregation Risk Lower, especially with hydrophobic payloadsHigher, particularly at higher DARs
Pharmacokinetics and Plasma Stability

The stability of the linker in circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[] The hydrophilic PEG chain in linkers like this compound is designed to create a hydration shell, which can reduce non-specific interactions and prolong the ADC's half-life in plasma. While direct comparative data for this compound is limited, a study comparing a PEGylated linker to an SMCC linker in an affibody-drug conjugate provides valuable insights.

ParameterADC with PEG LinkerADC with SMCC LinkerReference
Plasma Half-life 2.5 to 11.2-fold longerShorter
Off-target Toxicity Reduced by more than 4-foldHigher

Data from a study on affibody-drug conjugates, which may not be directly transferable to full antibody-drug conjugates.

In Vitro and In Vivo Efficacy

The ultimate measure of a linker's performance is the resulting ADC's ability to selectively kill cancer cells. While PEGylation can enhance pharmacokinetics, it may also impact in vitro potency. The aforementioned affibody study showed that while the PEGylated conjugate had a longer half-life, its in vitro cytotoxicity was reduced compared to the SMCC conjugate. However, the improved pharmacokinetics of the PEGylated conjugate led to superior overall tumor therapeutic ability in an animal model.

Another study comparing a triglycyl peptide linker (CX) to an SMCC-DM1 linker found that the CX-linker ADC had significantly improved in vitro cytotoxicity and was more active in vivo at a lower dose compared to the SMCC-ADC, despite having comparable plasma stability. This highlights that factors beyond just plasma stability, such as the linker's chemical nature, can influence efficacy.

ParameterADC with PEG LinkerADC with SMCC LinkerReference
In Vitro Cytotoxicity (IC50) 4.5 to 22-fold higher (less potent)Lower (more potent)
In Vivo Efficacy More ideal tumor therapeutic abilityLess effective at the same dosage

Data from a study on affibody-drug conjugates.

Experimental Workflows and Signaling Pathways

Antibody Conjugation Workflow

The conjugation strategies for this compound and SMCC are fundamentally different due to their distinct reactive groups.

G cluster_0 This compound Conjugation (Amine Reactive) cluster_1 SMCC Conjugation (Amine & Thiol Reactive) A1 Antibody C1 EDC/NHS Activation A1->C1 B1 This compound B1->C1 D1 Activated Antibody C1->D1 F1 ADC D1->F1 E1 Drug-Amine E1->F1 A2 Antibody C2 Antibody-SMCC A2->C2 B2 SMCC B2->C2 E2 ADC C2->E2 D2 Drug-Thiol D2->E2

Caption: Conjugation workflows for this compound and SMCC linkers.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound Linker

This protocol outlines a general two-step procedure for conjugating a drug to an antibody using a this compound linker via EDC/NHS chemistry.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Amine-containing drug

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated this compound linker to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

  • Buffer Exchange: Remove excess linker and activation reagents by buffer exchanging the antibody-linker conjugate into a neutral pH buffer (e.g., PBS, pH 7.4).

  • Conjugation to Drug:

    • Add the amine-containing drug to the antibody-linker solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated drug and other reagents.

  • Characterization: Characterize the ADC to determine the DAR, purity, and aggregation.

Protocol 2: Antibody Conjugation with SMCC Linker

This protocol describes a typical two-step procedure for conjugating a thiol-containing drug to an antibody using the SMCC linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC linker dissolved in an organic solvent (e.g., DMSO)

  • Thiol-containing drug

  • Quenching solution (e.g., cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody-SMCC Reaction:

    • Add a 10- to 20-fold molar excess of SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Remove unreacted SMCC by desalting or dialysis into a suitable buffer (e.g., PBS, pH 6.5-7.0).

  • Conjugation to Drug:

    • Add the thiol-containing drug to the antibody-SMCC solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using size-exclusion chromatography.

  • Characterization: Determine the DAR, purity, and aggregation of the final ADC.

Conclusion

The choice between a this compound and an SMCC linker depends on the specific goals of the ADC development program.

This compound and other hydrophilic PEG linkers offer the potential for:

  • Improved ADC solubility and reduced aggregation, especially with hydrophobic payloads.

  • Enhanced pharmacokinetic properties, leading to a longer circulation half-life.

  • The ability to achieve higher DARs without compromising biophysical properties.

SMCC remains a widely used and well-characterized linker that:

  • Provides a robust and established method for conjugation.

  • May lead to ADCs with higher in vitro potency in some cases.

Ultimately, the optimal linker must be determined empirically for each specific antibody-payload combination. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of ADCs constructed with these different linker technologies, paving the way for the development of safer and more effective targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of Bis-PEG29-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Bis-PEG29-acid, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like this compound are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this bifunctional PEG derivative.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Standard laboratory gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

All handling of this compound should be conducted in a well-ventilated area. In the event of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[2]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal service.[1] Do not dispose of this chemical down the drain or in regular solid waste.

Waste Collection and Storage:
  • Containerize: Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and its CAS Number (51178-68-8).

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

Arranging for Disposal:
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to schedule a pickup.

  • Provide Information: Be prepared to provide the waste disposal company with the name and CAS number of the chemical. Although a specific SDS is not widely available, you can provide information on the general class of compounds (polyethylene glycol derivative).

The following flowchart outlines the decision-making process for the disposal of this compound.

This compound Disposal Workflow start Start: Have this compound for Disposal check_sds Do you have a substance-specific Safety Data Sheet (SDS)? start->check_sds follow_sds Follow disposal instructions in Section 13 of the SDS. check_sds->follow_sds Yes no_sds No specific SDS available. Treat as standard chemical waste. check_sds->no_sds No collect_waste Collect waste in a properly labeled, sealed container. follow_sds->collect_waste no_sds->collect_waste store_waste Store in designated hazardous waste area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. store_waste->contact_ehs end End: Waste properly disposed. contact_ehs->end

This compound Disposal Workflow

Environmental and Regulatory Considerations

While polyethylene glycol is noted for its biodegradability, it is still important to prevent its release into wastewater systems.[1] This is to avoid affecting the biological and chemical oxygen demand in wastewater treatment processes.[1] Always ensure that your disposal practices comply with local, state, and federal regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.